4,5-Dichloropyridazine-3,6-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O2/c5-1-2(6)4(10)8-7-3(1)9/h(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYHXKVIOVXVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)NNC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287067 | |
| Record name | 4,5-dichloropyridazine-3,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-32-3 | |
| Record name | 6641-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dichloropyridazine-3,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,5-Dichloropyridazine-3,6-diol tautomerism and stability
An In-depth Technical Guide on the Tautomerism and Stability of 4,5-Dichloropyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomerism and stability of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related pyridazine derivatives and general principles of tautomerism to offer a robust analytical framework. It covers the potential tautomeric forms, factors influencing their equilibrium, and detailed, albeit generalized, experimental protocols for their characterization and stability assessment. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of pyridazine-based compounds in drug development and materials science.
Introduction to Pyridazine Tautomerism
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and materials science due to their unique physicochemical properties.[1] A key characteristic of many pyridazinone derivatives is their existence in different tautomeric forms, which can significantly influence their biological activity, solubility, and stability. The equilibrium between these tautomers is a critical consideration in drug design and development.
For pyridazin-3(2H)-ones, a lactam-lactim tautomerism is possible, where the proton can reside on a nitrogen atom (lactam) or an oxygen atom (lactim). Generally, the lactam (oxo) form is predominant in pyridazinone systems.[2] The tautomeric equilibrium can be influenced by various factors including the nature and position of substituents, the solvent, pH, and temperature.[3][4]
Tautomeric Forms of this compound
This compound can exist in several tautomeric forms. The primary equilibrium is between the diol (lactim) form and the dione (lactam) form. Other potential tautomers include the keto-enol forms. The principal tautomers are:
-
This compound (Di-lactim)
-
4,5-Dichloro-1,2-dihydropyridazine-3,6-dione (Di-lactam)
-
6-Hydroxy-4,5-dichloro-2H-pyridazin-3-one (Keto-enol)
Based on studies of similar pyridazinone structures, the di-lactam form, 4,5-dichloro-1,2-dihydropyridazine-3,6-dione, is expected to be the most stable and predominant tautomer under standard conditions.[2]
Caption: Tautomeric equilibrium of this compound.
Stability of Tautomers: A Comparative Analysis
Computational Chemistry Insights
Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative stabilities of tautomers by calculating their Gibbs free energies. For many heterocyclic systems, these calculations have shown good agreement with experimental observations. While a specific study for this compound is not available, computational studies on similar pyridone systems consistently show the lactam form to be energetically more favorable than the lactim form.[5]
Spectroscopic Data from Analogous Compounds
Spectroscopic methods are essential for identifying and quantifying tautomers in solution.
Table 1: Spectroscopic Data for Pyridazinone Tautomers (Analogous Systems)
| Spectroscopic Method | Lactam (Dione) Form | Lactim (Diol) Form | Reference |
| ¹H NMR | N-H proton signal | O-H proton signal (often broad) | [6] |
| ¹³C NMR | Carbonyl carbon signal (~160-180 ppm) | C-O carbon signal (~150-160 ppm) | [6] |
| IR Spectroscopy | C=O stretching band (~1650-1700 cm⁻¹) | O-H stretching band (~3200-3600 cm⁻¹), C=N stretching band | [7] |
| UV-Vis Spectroscopy | Distinct absorption maximum | Shifted absorption maximum | [8] |
Factors Influencing Tautomeric Equilibrium and Stability
The stability of this compound and its tautomeric equilibrium are influenced by several factors:
-
Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium. Polar solvents tend to favor the more polar tautomer, which is often the lactam form.[3][9]
-
pH Dependence: The state of ionization of the molecule can favor one tautomeric form over another. The pKa values of the acidic and basic centers are crucial in determining the predominant species at a given pH.[4][10]
-
Temperature: Temperature changes can alter the equilibrium constant between tautomers. Variable temperature NMR studies can be employed to determine the thermodynamic parameters of the tautomerization process.[7]
-
Photostability: Exposure to light can lead to degradation of the compound. Photostability studies are crucial for determining appropriate storage and handling conditions.[11][12]
-
Thermal Stability: The compound's stability at different temperatures is a critical parameter, especially for applications in materials science and for determining shelf-life.[13]
Experimental Protocols for Tautomerism and Stability Analysis
The following section outlines a generalized experimental workflow for the comprehensive analysis of the tautomerism and stability of this compound.
Caption: Experimental workflow for tautomerism and stability analysis.
Synthesis and Purification
While a specific protocol for this compound is not detailed in the provided search results, a general approach can be inferred from the synthesis of similar compounds like 3,6-dichloropyridazine.[14] The synthesis would likely involve the chlorination of a suitable pyridazine precursor.
-
Reaction: Treatment of a pyridazine-3,6-diol derivative with a chlorinating agent (e.g., phosphorus oxychloride).
-
Purification: The crude product should be purified, for example, by recrystallization from an appropriate solvent, to obtain a sample suitable for analytical studies.
NMR Spectroscopic Analysis for Tautomer Quantification
NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[15]
-
Sample Preparation: Prepare solutions of the compound in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, D₂O) at a known concentration.
-
¹H NMR: Acquire ¹H NMR spectra. Identify characteristic signals for each tautomer (e.g., N-H vs. O-H protons). The ratio of the integrals of these signals can be used to determine the tautomeric ratio.
-
¹³C NMR: Acquire ¹³C NMR spectra to identify the carbonyl carbons of the lactam form and the C-O carbons of the lactim form.[6]
-
2D NMR (HSQC, HMBC): Use 2D NMR techniques to confirm the assignment of proton and carbon signals to the respective tautomers.
-
Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the effect of temperature on the tautomeric equilibrium and to calculate thermodynamic parameters (ΔG, ΔH, ΔS).
Infrared (IR) and UV-Vis Spectroscopic Characterization
-
IR Spectroscopy: Record the IR spectrum of the solid sample (e.g., as a KBr pellet or using an ATR accessory). The presence of a strong C=O stretching band around 1650-1700 cm⁻¹ would confirm the predominance of the lactam form. The absence or weakness of a broad O-H stretching band would suggest a low population of the lactim tautomer in the solid state.
-
UV-Vis Spectroscopy: Dissolve the compound in solvents of different polarities and at various pH values. The different electronic structures of the tautomers will result in different absorption maxima. Changes in the spectra with solvent or pH can be used to study the tautomeric equilibrium.[10]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[16]
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent.
-
Data Collection and Structure Refinement: Collect X-ray diffraction data and refine the crystal structure. This will determine the precise arrangement of atoms and confirm the predominant tautomeric form in the solid state.
Stability Studies
-
Thermal Stability: Use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature of the compound.[13]
-
Photostability: Expose a solution of the compound to a standardized light source (e.g., Xenon lamp) and monitor its degradation over time using a suitable analytical method like HPLC.
-
Hydrolytic Stability: Incubate solutions of the compound at different pH values (e.g., pH 2, 7, 9) and temperatures. Analyze the samples at various time points by HPLC to determine the rate of degradation.
Conclusion
The tautomerism and stability of this compound are critical parameters that dictate its potential applications. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be achieved by applying a combination of spectroscopic, crystallographic, and computational techniques, guided by the behavior of analogous pyridazinone systems. The di-lactam form, 4,5-dichloro-1,2-dihydropyridazine-3,6-dione, is anticipated to be the most stable tautomer. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its tautomeric behavior and stability profile, which is essential for its successful application in research and development.
References
- 1. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. (15)N and (31)P NMR Insights into Lactam-Lactim Tautomerism Activity Using cyclo-μ-Imidopolyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. znaturforsch.com [znaturforsch.com]
- 14. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 15. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
physicochemical properties of 4,5-Dichloropyridazine-3,6-diol
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloropyridazine-3,6-diol
Introduction
This compound (CAS No. 6641-32-3) is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science.[1] As a pyridazine derivative, it is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with two chlorine atoms and two hydroxyl groups.[1] This substitution pattern imparts a unique combination of reactivity and potential for biological activity.[1]
The molecule exists in tautomeric forms, primarily as 4,5-dichloro-1,2-dihydropyridazine-3,6-dione.[2][3] This tautomerism is a critical aspect of its chemistry, influencing its reactivity and interactions. The chlorine atoms serve as effective leaving groups, making the compound a versatile precursor for a variety of nucleophilic substitution reactions.[1] Simultaneously, the diol/dione functionality allows for hydrogen bonding and other molecular interactions, which is crucial for its role as a pharmacophore.[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, serving as a resource for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental are summarized in the table below. These properties have been compiled from various chemical databases and suppliers.
| Property | Value | Reference(s) |
| CAS Number | 6641-32-3 | [2] |
| Molecular Formula | C₄H₂Cl₂N₂O₂ | [2] |
| Molecular Weight | 180.97 g/mol | [2] |
| IUPAC Name | 4,5-dichloro-1,2-dihydropyridazine-3,6-dione | [2] |
| Synonyms | This compound, 4,5-dichloro-3,6-pyridazinediol | [2] |
| Melting Point | 295 °C | [4] |
| Boiling Point | 413.5 °C at 760 mmHg | [4] |
| Flash Point | 203.9 °C | [4] |
| Density | 1.76 g/cm³ | [4] |
| InChI | InChI=1S/C4H2Cl2N2O2/c5-1-2(6)4(10)8-7-3(1)9/h(H,7,9)(H,8,10) | [2][3] |
| InChIKey | VNYHXKVIOVXVDB-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1(=C(C(=O)NNC1=O)Cl)Cl | [2] |
Structure and Tautomerism
This compound exists in equilibrium with its more stable tautomeric form, 4,5-dichloro-1,2-dihydropyridazine-3,6-dione. This keto-enol tautomerism is a key feature of its structure, with the dione form generally predominating.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic substitution. This makes the compound a valuable building block for synthesizing more complex molecules.[1][5] The electron-deficient nature of the pyridazine ring facilitates these reactions.[1]
The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials like polymers.[5] Its functional groups allow for the strategic attachment of various molecular fragments to construct complex structures with desired properties.[5]
Experimental Protocols
Representative Synthesis of a Dichloropyridazine from a Pyridazine-diol
This protocol is based on the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol and illustrates a common synthetic route.[6]
Materials:
-
Pyridazine-3,6-diol (1 eq)
-
Phosphorus oxychloride (POCl₃) (5 eq)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ice
Procedure:
-
To a round-bottom flask maintained under a nitrogen atmosphere, add pyridazine-3,6-diol.
-
Slowly add phosphorus oxychloride at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for several hours (e.g., overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion, concentrate the mixture under high vacuum to remove excess POCl₃.
-
Dilute the resulting thick mass with ethyl acetate.
-
Slowly and carefully quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure dichloropyridazine.
References
- 1. This compound|CAS 6641-32-3 [benchchem.com]
- 2. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 6641-32-3 | MFCD00834958 | this compound [aaronchem.com]
- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
Spectral Data Analysis of 4,5-Dichloropyridazine-3,6-diol: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectral and physical-chemical properties of 4,5-Dichloropyridazine-3,6-diol, CAS 6641-32-3. It is important to note that while comprehensive physical data for this compound is available, detailed experimental spectral data (NMR, IR, Mass Spectrometry) is not readily found in publicly accessible scientific literature or databases. Chemical suppliers may hold such data internally.
This document provides the available data for this compound. For comparative and illustrative purposes, publicly available spectral data for the related compound, 3,6-Dichloropyridazine (CAS 141-30-0), is also presented. It is crucial to recognize that these are distinct chemical entities with different structural and spectral properties.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 6641-32-3 | [1][2] |
| Molecular Formula | C₄H₂Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 180.97 g/mol | [1] |
| Melting Point | 295 °C | [2] |
| Boiling Point | 413.5 °C at 760 mmHg | [2] |
| Density | 1.76 g/cm³ | [2] |
| Flash Point | 203.9 °C | [2] |
| InChI Key | VNYHXKVIOVXVDB-UHFFFAOYSA-N | [2] |
Spectral Data Analysis: A Case Study of 3,6-Dichloropyridazine (CAS 141-30-0)
Due to the absence of public spectral data for this compound, this section details the available spectral information for the related compound, 3,6-Dichloropyridazine, to illustrate the expected data types and their interpretation.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
| 7.57 | Singlet | CDCl₃ | [3] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation | Sample Phase | Reference |
| ~3100 - 3050 | C-H stretch (aromatic) | CCl₄ solution | [4] |
| ~1550 | C=N stretch | KBr disc | [3] |
| ~1400 | C=C stretch | KBr disc | [3] |
| ~830 | C-Cl stretch | KBr disc | [3] |
Mass Spectrometry (Electron Ionization)
| m/z | Interpretation | Reference |
| 148 | [M]⁺ (Molecular ion) | [5] |
| 113 | [M-Cl]⁺ | [5] |
| 86 | [M-2Cl]⁺ or [C₄H₂N₂]⁺ | [5] |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for this compound are not available. The following are generalized protocols for the types of instrumentation typically used for such analyses, based on the data available for 3,6-Dichloropyridazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The solution would then be placed in an NMR tube and analyzed using a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
Infrared (IR) Spectroscopy: For a solid sample, a KBr pellet would be prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull could be prepared. The sample would then be analyzed using an FTIR spectrometer.
Mass Spectrometry (MS): For Electron Ionization (EI) mass spectrometry, a small amount of the sample would be introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are then separated by their mass-to-charge ratio and detected.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.
Caption: General Workflow for Spectral Analysis of a Chemical Compound.
References
- 1. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. 1837-55-4|3,5-Dichloropyridazine|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Molecular Structure of 4,5-Dichloropyridazine-3,6-diol
Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 4,5-Dichloropyridazine-3,6-diol (CAS No: 6641-32-3). It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and synthetic utility of pyridazine derivatives. This document covers the compound's tautomeric nature, summarizes its physicochemical properties, outlines potential synthetic pathways, and discusses its significance as a scaffold in medicinal chemistry.
Introduction
The pyridazine nucleus is a significant heterocyclic scaffold in medicinal and materials science, prized for its unique electronic properties and capacity for molecular interactions.[1] Derivatives of pyridazine are integral to numerous approved pharmaceuticals, highlighting the value of this core structure as a pharmacophore.[1] Among this class, this compound presents a particularly interesting case. Characterized by the presence of both reactive chlorine atoms and hydroxyl/keto functional groups, it offers a unique combination of reactivity and potential biological activity.[1] The chlorine atoms serve as effective leaving groups for nucleophilic substitution reactions, while the diol/dione moiety provides sites for hydrogen bonding and further derivatization. These features make it a versatile building block for the synthesis of more complex molecules and novel therapeutic agents.
Molecular Structure and Properties
Chemical Identity
The compound is most accurately identified by its CAS number, though it is known by several systematic names that reflect its structural ambiguity.
| Identifier | Value | Reference |
| CAS Number | 6641-32-3 | [2] |
| Molecular Formula | C₄H₂Cl₂N₂O₂ | [2][3] |
| Molecular Weight | 180.97 g/mol | [2] |
| IUPAC Name | 4,5-dichloro-1,2-dihydropyridazine-3,6-dione | [2] |
| Common Synonyms | This compound, 4,5-dichloro-3,6-pyridazinediol, 4,5-dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | [2][3] |
| SMILES | C1(=C(C(=O)NNC1=O)Cl)Cl | [2] |
Tautomerism: The Diol-Dione Equilibrium
A critical feature of this compound is its existence as a mixture of tautomers. The name "diol" refers to the enol form, which contains two hydroxyl (-OH) groups on the aromatic pyridazine ring. However, it readily interconverts to the more stable keto form, a diketone named 4,5-dichloro-1,2-dihydropyridazine-3,6-dione. This keto-enol tautomerism is fundamental to its reactivity and chemical behavior.
Caption: Keto-enol tautomerism of the title compound.
Physicochemical Properties
Quantitative computational and experimental data provide insight into the molecule's physical characteristics, which are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Boiling Point | 413.5 °C | |
| Flash Point | 295 °C | |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
Spectroscopic and Crystallographic Data
While detailed experimental spectra for this compound are not widely published, analysis of closely related structures provides a template for expected results. Structural confirmation relies on a combination of techniques.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the molecular structure and elucidating the predominant tautomeric form in a given solvent. A related compound, 4,5-Dichloropyridazin-3-(2H)-one, has been characterized using NMR spectroscopy, giving an indication of the chemical shifts that might be expected.[4]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-H protons, with chemical shifts highly dependent on solvent and concentration. |
| ¹³C NMR | Resonances for carbonyl carbons (C=O) in the keto form and hydroxyl-bearing carbons (C-O) in the enol form, in addition to carbons bonded to chlorine. |
| FT-IR | Characteristic absorption bands for C=O (keto) stretching, O-H (enol) stretching, N-H stretching, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass (179.9493 Da), along with a characteristic isotopic pattern due to the two chlorine atoms.[2] |
X-Ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and confirming the dominant tautomer in the crystal lattice. Although crystallographic data for the title compound were not found, a study on 4,5-Dichloropyridazin-3-(2H)-one revealed a monoclinic crystal system with space group P2₁/c, demonstrating the utility of this technique for unambiguous structural assignment of pyridazine derivatives.[4]
Synthesis and Reactivity
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and verification of the target compound.
Reactivity and Potential as a Chemical Scaffold
The dual functionality of this compound makes it a valuable intermediate. The electron-deficient pyridazine ring, combined with the two chlorine atoms, facilitates nucleophilic aromatic substitution reactions. The N-H bonds of the dione tautomer can be alkylated or acylated, providing another avenue for structural diversification. This versatility allows the molecule to serve as a scaffold for building a library of more complex derivatives for screening in drug discovery programs.
Caption: Logical relationship of the compound as a scaffold for drug discovery.
Experimental Protocols
The following are generalized, representative protocols for the synthesis and characterization of dichloropyridazine derivatives, based on methods reported for analogous compounds.[5][6]
Protocol 1: General Synthesis of a Dichloropyridazinedione
Objective: To synthesize a dichloropyridazinedione core via condensation.
Materials:
-
Dichloromaleic anhydride (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Glacial acetic acid (as solvent)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve dichloromaleic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Slowly add hydrazine hydrate to the solution dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, during which a precipitate should form.
-
Pour the mixture into ice-cold water to precipitate the crude product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified crystals under vacuum to yield the final product.
Protocol 2: General Procedure for Structural Characterization
Objective: To confirm the identity and purity of the synthesized product.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
-
FT-IR Spectrometer
Procedure:
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Process the spectra and analyze the chemical shifts, integration, and coupling patterns to confirm the expected molecular structure.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an ESI or EI source in positive or negative ion mode.
-
Determine the m/z value of the molecular ion and compare it to the calculated exact mass. Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
-
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the solid product or analyze using an ATR accessory.
-
Acquire the infrared spectrum and identify the characteristic absorption frequencies for key functional groups (e.g., C=O, N-H, O-H, C-Cl) to verify the structure.
-
Conclusion
This compound is a heterocyclic compound of significant interest due to its structural features, primarily its keto-enol tautomerism and its possession of multiple reactive sites. While comprehensive experimental data on this specific molecule remains sparse in publicly accessible literature, its relationship to well-studied pyridazines allows for a robust understanding of its likely chemical properties and reactivity. Its potential as a versatile building block for constructing diverse molecular libraries makes it a valuable target for further research in medicinal chemistry and materials science. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to synthesize, characterize, and utilize this compound in their research endeavors.
References
- 1. This compound|CAS 6641-32-3 [benchchem.com]
- 2. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
Theoretical Insights into 4,5-Dichloropyridazine-3,6-diol: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical studies of 4,5-Dichloropyridazine-3,6-diol, a molecule of interest in medicinal and materials science. The focus of this document is to provide an in-depth understanding of its structural, vibrational, and electronic properties through the lens of computational chemistry. The pyridazine core, with its adjacent nitrogen atoms, imparts a significant dipole moment and hydrogen bonding capabilities, making it a valuable pharmacophore.[1] The dichloro- and diol- substitutions on this core present a unique combination of reactivity and potential biological activity, positioning it as a versatile building block for novel therapeutic agents and functional materials.[1] This guide will summarize key theoretical data, outline the computational methodologies used in its study, and visualize the workflow of such theoretical investigations.
The predominant tautomeric form studied computationally is 4,5-Dichloropyridazin-3-(2H)-one, which exists in equilibrium with the diol form. Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be highly effective in reproducing experimental data for similar pyridazine systems, lending confidence to the calculated properties.[2]
Molecular Geometry
The molecular geometry of 4,5-Dichloropyridazin-3-(2H)-one has been optimized using DFT calculations. These theoretical predictions are in good agreement with experimental data obtained from X-ray crystallography, particularly for the dimeric form, suggesting that the computational model accurately represents the molecule's structure.[2][3] The optimized geometric parameters for the monomeric and dimeric forms are presented below.
Table 1: Selected Optimized Bond Lengths (Å) of 4,5-Dichloropyridazin-3-(2H)-one
| Parameter | Experimental (Dimer) | B3LYP/6-31G(d,p) (Monomer) | B3LYP/6-31G(d,p) (Dimer) |
| Cl1-C4 | 1.711(2) | 1.720 | 1.721 |
| Cl2-C5 | 1.711(2) | 1.738 | 1.736 |
| O1-C3 | 1.237(2) | 1.218 | 1.235 |
| N1-C6 | 1.345(2) | 1.338 | 1.336 |
| N1-N2 | 1.296(3) | 1.302 | 1.305 |
| N2-C3 | 1.364(2) | 1.401 | 1.386 |
| C3-C4 | 1.452(3) | 1.473 | 1.386 |
| C4-C5 | 1.357(3) | 1.367 | 1.369 |
| C5-C6 | 1.413(3) | 1.434 | 1.430 |
Source:[3]
Table 2: Selected Optimized Bond Angles (°) of 4,5-Dichloropyridazin-3-(2H)-one
| Parameter | Experimental (Dimer) | B3LYP/6-31G(d,p) (Monomer) | B3LYP/6-31G(d,p) (Dimer) |
| N2-N1-C4 | 116.33(18) | 116.51 | 117.12 |
Note: A comprehensive list of bond angles can be found in the source literature.[3]
Electronic Properties
The electronic properties of 4,5-Dichloropyridazin-3-(2H)-one have been investigated to understand its reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity.
Table 3: Calculated Electronic Properties of 4,5-Dichloropyridazin-3-(2H)-one
| Property | Value |
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
| Electronegativity (χ) | - |
| Hardness (η) | - |
| Softness (ζ) | - |
| Electrophilicity Index (ω) | - |
Note: Specific values for these properties were calculated at the B3LYP/6-31G(d,p) level of theory but are not explicitly stated in the provided search results.[2][3]
The Molecular Electrostatic Potential (MEP) map reveals the charge distribution and sites susceptible to electrophilic and nucleophilic attack. For 4,5-Dichloropyridazin-3-(2H)-one, the most negative region is located on the oxygen atom (O1), indicating it as a likely site for electrophilic attack.[3] Another region of negative potential is found near the nitrogen atom (N1).[3]
Vibrational Analysis
Theoretical vibrational frequencies have been calculated and are in good agreement with experimental data, particularly for the dimeric structure. This concordance validates the accuracy of the computational method used.[2][3] The analysis of vibrational modes provides insights into the molecule's dynamics and can aid in the interpretation of experimental infrared and Raman spectra.
Computational Methodology
The theoretical data presented in this guide were obtained through a series of computational steps. A general workflow for such a theoretical study is outlined below.
Experimental Protocols
The primary computational method employed in the study of 4,5-Dichloropyridazin-3-(2H)-one is Density Functional Theory (DFT).[2][3]
-
Geometry Optimization: The molecular geometry of both the monomeric and dimeric forms of the compound was optimized using the B3LYP functional with the 6-31G(d,p) basis set.[2][3] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-31G(d,p)).[2] This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical vibrational spectra.
-
Electronic Property Calculations: Electronic properties such as HOMO and LUMO energies, MEP, electronegativity, hardness, softness, and the electrophilicity index were calculated at the B3LYP/6-31G(d,p) level of theory.[2][3]
The following diagram illustrates the typical workflow for a DFT-based theoretical study of a molecule like this compound.
Caption: A flowchart of the computational workflow for the theoretical analysis of molecular properties.
Conclusion
Theoretical studies, particularly those employing DFT, provide a powerful tool for understanding the molecular properties of this compound and its tautomers. The close agreement between calculated and experimental data for molecular geometry and vibrational frequencies demonstrates the reliability of these computational methods. The insights gained from the analysis of electronic properties can guide further experimental work, including the design of new derivatives with tailored biological activities or material properties. This in-depth theoretical characterization is a crucial step in the rational design and development of new drugs and functional materials based on the pyridazine scaffold.
References
An In-Depth Technical Guide to the Solubility of 4,5-Dichloropyridazine-3,6-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloropyridazine-3,6-diol is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide addresses the current landscape of solubility data for this compound. Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing robust experimental protocols to enable researchers to determine its solubility in relevant solvent systems. It further presents a structured framework for recording and comparing such data.
Introduction
This compound (CAS No: 6641-32-3) is a dichlorinated pyridazine derivative.[1][2] Its structure, featuring two chlorine atoms and two hydroxyl groups on a pyridazine ring, suggests the potential for diverse intermolecular interactions, influencing its solubility profile. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the chlorine atoms and the aromatic ring contribute to van der Waals forces and potential dipole-dipole interactions. The interplay of these forces dictates the compound's solubility in different organic solvents.
While general physical and chemical properties of this compound are available, specific quantitative data on its solubility in common organic solvents is not readily found in scientific literature.[1][3] This guide provides detailed methodologies for determining this crucial parameter, empowering researchers to generate reliable and reproducible solubility data tailored to their specific applications.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. Therefore, the following table is presented as a template for researchers to systematically record their experimentally determined solubility values. This standardized format will facilitate the comparison of data across different laboratories and studies.
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Tetrahydrofuran | e.g., 25 | e.g., Shake-Flask | ||
| e.g., 1,4-Dioxane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
The determination of thermodynamic solubility is crucial for understanding the equilibrium state of a drug in a solvent. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[4]
3.1. Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a membrane filter compatible with the solvent to remove any undissolved solid particles.
-
Quantification: Dilute the filtered, saturated solution with a known volume of the same solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a calibration curve.
-
Calculation: Calculate the solubility of the compound in the original undiluted solution, taking into account the dilution factor. The results can be expressed in mg/mL or mol/L.
3.2. Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to estimate solubility.[5] This method involves dissolving the compound in a strong organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer or other solvent until precipitation occurs.[5][6] The concentration at which precipitation is observed is the kinetic solubility.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Selected organic solvents
-
Multi-well plates (e.g., 96-well plates)
-
Plate reader or nephelometer to detect precipitation
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in the wells of a multi-well plate using DMSO.
-
Addition of Anti-Solvent: Add the desired organic solvent (the "anti-solvent" in this context) to each well.
-
Precipitation Detection: Incubate the plate for a set period and then measure the turbidity or light scattering in each well using a plate reader or nephelometer to detect the point of precipitation.
-
Solubility Determination: The concentration in the well with the highest concentration that does not show precipitation is reported as the kinetic solubility.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for thermodynamic solubility determination.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for both thermodynamic and kinetic solubility determination offer robust methods for characterizing this compound. By systematically applying these methodologies and recording the data as suggested, the scientific community can build a comprehensive understanding of the solubility profile of this compound, thereby facilitating its future development and application in various scientific fields.
References
- 1. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6641-32-3 | MFCD00834958 | this compound [aaronchem.com]
- 3. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. asianpubs.org [asianpubs.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4,5-Dichloropyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
4,5-Dichloropyridazine-3,6-diol, a reactive heterocyclic compound, serves as a versatile building block in the synthesis of novel chemical entities. Its unique structural features, however, necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data for the compound and its isomers, it is crucial to handle this chemical with appropriate caution.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Pictogram:
Physicochemical and Toxicological Data
The following table summarizes the key quantitative data for this compound and its close isomer, 3,6-Dichloropyridazine, for comparative purposes. The tautomeric nature of this compound, existing in equilibrium with its 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione form, is a key chemical feature.
| Property | This compound | 3,6-Dichloropyridazine (Isomer) |
| CAS Number | 6641-32-3[1] | 141-30-0 |
| Molecular Formula | C₄H₂Cl₂N₂O₂[1] | C₄H₂Cl₂N₂ |
| Molecular Weight | 180.97 g/mol [1] | 148.98 g/mol |
| Appearance | Solid (form not specified) | Off-white to brownish crystalline powder |
| Melting Point | Not available | 65-69 °C |
| Boiling Point | 413.5 °C (Predicted) | Not available |
| Flash Point | 295 °C (Predicted) | Not applicable |
| LD50 Oral (Rat) | Not available | Toxic if swallowed (Category 3)[2] |
| LC50 Inhalation (Rat) | Not available | > 1,070 mg/m³/4hr |
Tautomeric Equilibrium
A critical chemical property of this compound is its existence in a tautomeric equilibrium with the dione form. This relationship is important for understanding its reactivity.
Caption: Tautomeric equilibrium of this compound.
Experimental Handling and Safety Protocols
Due to the hazardous nature of this compound, all handling procedures must be conducted in a controlled laboratory environment by trained personnel.
4.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
4.2. Engineering Controls
-
Ventilation: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
4.3. General Handling Protocol
The following workflow outlines the essential steps for safely handling this compound in a research setting.
Caption: General laboratory workflow for handling hazardous chemicals.
4.4. Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
4.5. Spill and Waste Disposal
-
Spills: In the event of a spill, evacuate the area and prevent the spread of dust. Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.
-
Waste Disposal: Dispose of all waste materials, including contaminated PPE and glassware, in accordance with local, state, and federal regulations for hazardous chemical waste.
First Aid Measures
Immediate medical attention is required in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and the effects of this compound on cellular signaling pathways. As a reactive electrophile, it is plausible that it could interact with various biological nucleophiles, but specific targets have not been identified. Researchers are advised to conduct appropriate in-vitro and in-vivo studies to elucidate its pharmacological and toxicological profiles.
Given the absence of specific signaling pathway information, a logical diagram illustrating the potential for off-target effects due to the compound's reactivity is presented below.
Caption: Hypothetical interaction of a reactive compound with biological nucleophiles.
Conclusion
This compound is a valuable research chemical with a significant hazard profile. Adherence to the safety and handling precautions outlined in this guide is paramount to ensure the well-being of laboratory personnel. As with any chemical with limited toxicological data, it is prudent to treat it as potentially highly hazardous and to employ the most stringent safety measures. Further research is warranted to fully characterize its biological effects and to develop more specific handling and emergency procedures.
References
An In-depth Technical Guide to 4,5-Dichloropyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Although the first pyridazine was synthesized in 1886, the exploration of its derivatives has been less extensive compared to other diazines like pyrimidine and pyrazine, primarily because pyridazine derivatives are not commonly found in nature. Nevertheless, the unique chemical properties of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, make it an attractive scaffold in drug design.
This guide focuses on a specific, less-documented member of this family: 4,5-Dichloropyridazine-3,6-diol. This compound exists in tautomeric equilibrium with 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione. While its more common isomer, 3,6-dichloropyridazine, is a well-known precursor in the synthesis of various biologically active molecules, the history and specific applications of the 4,5-dichloro isomer are not as extensively documented.
History and Discovery
Detailed historical information regarding the specific discovery and first synthesis of this compound is not prominently available in the surveyed scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 6641-32-3, and its presence in chemical databases and supplier catalogs.
The synthesis of its parent compound, maleic hydrazide (pyridazine-3,6-diol), from the reaction of maleic anhydride with hydrazine has been known for many decades. It is highly probable that this compound was first prepared through a similar condensation reaction, utilizing dichloromaleic anhydride as the starting material. This logical synthetic route, detailed in the experimental protocols section, likely represents the initial, though perhaps not explicitly published, preparation of this compound.
Physicochemical Properties
Experimental physicochemical and spectroscopic data for this compound are not widely reported. However, computational data is available and provides valuable insights into its properties.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂O₂ | PubChem |
| Molecular Weight | 180.97 g/mol | PubChem |
| IUPAC Name | 4,5-dichloro-1,2-dihydropyridazine-3,6-dione | PubChem |
| CAS Number | 6641-32-3 | PubChem |
| Topological Polar Surface Area | 58.2 Ų | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 179.9493327 Da | PubChem |
| Monoisotopic Mass | 179.9493327 Da | PubChem |
| XLogP3-AA | 0.7 | PubChem |
Note: The properties listed are computationally generated and may differ from experimental values.
Experimental Protocols
Inferred Synthesis of this compound
Reaction Scheme:
Caption: Logical workflow for the synthesis of this compound.
Materials:
-
Dichloromaleic anhydride (1 mole equivalent)
-
Hydrazine hydrate (1 mole equivalent)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dichloromaleic anhydride in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Slowly add hydrazine hydrate dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to yield this compound as a solid.
Note: This is a generalized, inferred protocol. Reaction conditions such as temperature, time, and solvent may require optimization for best results. Standard laboratory safety precautions should be followed at all times.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. While many other pyridazine derivatives have been investigated for a wide range of therapeutic applications, this particular isomer remains largely unexplored in a biological context.
Given the lack of data, no signaling pathway diagrams can be generated at this time. Future research may uncover biological roles for this compound, at which point its interactions with cellular pathways could be elucidated.
Conclusion
This compound is a halogenated pyridazine derivative whose full scientific potential is yet to be explored. While its historical discovery is not well-documented, a logical synthetic route from dichloromaleic anhydride and hydrazine is evident. The computed physicochemical properties suggest a stable, polar molecule. The lack of experimental data on its properties and biological activity presents an opportunity for further research. This guide provides a foundational starting point for scientists and researchers interested in synthesizing and investigating this intriguing compound and its potential applications in medicinal chemistry and materials science.
Potential Research Frontiers for 4,5-Dichloropyridazine-3,6-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloropyridazine-3,6-diol is a versatile heterocyclic compound poised for significant exploration in medicinal chemistry and materials science. Its unique structural features, including reactive chlorine atoms and hydrogen-bonding hydroxyl groups, render it an attractive scaffold for the synthesis of novel derivatives with a wide array of potential biological activities and material properties. This technical guide provides an in-depth analysis of promising research avenues for this compound, including detailed synthetic protocols, potential therapeutic applications supported by quantitative data from related compounds, and prospective uses in materials science. The information presented herein is intended to serve as a comprehensive resource for researchers seeking to unlock the full potential of this intriguing molecule.
Introduction
The pyridazine core is a well-established pharmacophore found in numerous approved drugs, valued for its unique electronic properties and capacity for hydrogen bonding, which are critical for molecular recognition and interaction with biological targets.[1] Within the diverse family of pyridazine derivatives, this compound (and its tautomeric form, 4,5-dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione) emerges as a particularly promising, yet underexplored, building block.[1][2] The presence of two vicinal chlorine atoms offers reactive sites for nucleophilic substitution, enabling the facile introduction of various functional groups, while the diol moiety provides opportunities for further chemical modification and influences the molecule's solubility and interaction with biological systems.[1] This guide will delineate key areas where this compound can serve as a foundational molecule for innovative research and development.
Chemical Properties and Synthesis
This compound is a solid with the chemical formula C₄H₂Cl₂N₂O₂ and a molecular weight of approximately 180.97 g/mol . It is known to exist in tautomeric forms, predominantly as 4,5-dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione.[2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6641-32-3 | |
| Molecular Formula | C₄H₂Cl₂N₂O₂ | |
| Molecular Weight | 180.97 g/mol | |
| Boiling Point | 413.5 °C | |
| Flash Point | 295 °C |
Synthesis Protocol
A plausible synthetic route to a tautomeric form of the target compound, 4,5-dichloro-3-pyridazone, involves the reaction of mucochloric acid with hydrazine sulfate.[3]
Experimental Protocol: Synthesis of 4,5-dichloro-3-pyridazone [3]
-
A solution of 3.9 grams of mucochloric acid in water is prepared and warmed to a temperature between 80-100 °C with stirring.
-
A mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate is added to the heated solution.
-
A solid precipitate forms and is collected by filtration.
-
The collected solid is recrystallized from water to yield approximately 3.0 grams of 4,5-dichloro-3-pyridazone.
-
The melting point of the purified product is 199-200 °C.
Potential Research Areas in Medicinal Chemistry
The pyridazine scaffold is a cornerstone in the development of various therapeutic agents. The unique substitution pattern of this compound makes it an ideal starting material for creating libraries of novel compounds with potential applications in oncology, infectious diseases, and neurology.
Anticancer Drug Discovery: Targeting Cyclin-Dependent Kinases
Recent studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[4] Dysregulation of CDK2 is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]
Caption: Proposed workflow for the development of this compound derivatives as CDK2 inhibitors.
Caption: Simplified representation of the CDK2 signaling pathway in cell cycle progression.[6][7]
| Compound | Target | IC₅₀ (nM) | Reference |
| Pyridazine Derivative 11e | CDK2 | 151 | [4] |
| Pyridazine Derivative 11h | CDK2 | 43.8 | [4] |
| Pyridazine Derivative 11l | CDK2 | 55.6 | [4] |
| Pyridazine Derivative 11m | CDK2 | 20.1 | [4] |
Development of Novel Antifungal Agents
The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. Pyridazinone derivatives have demonstrated promising antifungal activity.[8][9][10][11] The unique chemical scaffold of this compound can be exploited to generate new compounds with potent activity against clinically relevant fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Pyridazinone Derivative 8g | Candida albicans | 16 | [10] |
| Pyridazinone Derivative 8a | Candida albicans | 32 | [10] |
| Pyridazinone Derivative 8j | Candida albicans | 32 | [10] |
| Pyridazinone Derivative 8c | Candida albicans | 64 | [10] |
| Pyridazinone Derivative 8d | Candida albicans | 64 | [10] |
| Pyridazinone Derivative 11a | Candida albicans | 64 | [10] |
Potential Applications in Materials Science
The electron-deficient nature of the pyridazine ring makes it a valuable component in the design of organic electronic materials.[12] Derivatives of this compound could be investigated for their potential use in applications such as organic light-emitting diodes (OLEDs) and as building blocks for novel polymers.
Organic Light-Emitting Diodes (OLEDs)
The development of new materials for OLEDs is a burgeoning field of research. The pyridazine core, with its inherent electronic properties, can be incorporated into molecules designed as emitters or host materials in OLED devices.[13][14] The dichloropyridazine diol scaffold provides a platform to attach various chromophoric and charge-transporting moieties to tune the optoelectronic properties.
Caption: Logical workflow for investigating this compound derivatives in OLEDs.
Conclusion
This compound represents a highly versatile and underexplored chemical scaffold with significant potential for the development of novel therapeutics and advanced materials. Its reactive chlorine atoms and hydroxyl groups provide a rich platform for chemical modification, enabling the creation of diverse molecular architectures. The promising anticancer and antifungal activities of related pyridazine derivatives underscore the potential of this compound as a starting point for drug discovery programs. Furthermore, its inherent electronic properties make it an intriguing candidate for applications in materials science, particularly in the field of organic electronics. This technical guide has outlined key research areas and provided foundational protocols to stimulate further investigation into the promising future of this compound.
References
- 1. CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review | MDPI [mdpi.com]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound|CAS 6641-32-3 [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Light Emitting Diodes | Molecules | MDPI [mdpi.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,5-Dichloropyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropyridazine-3,6-diol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-deficient pyridazine ring, the chloro substituents, and the hydroxyl groups, give rise to a rich and complex reactivity profile. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, offering insights into its reactivity for the design and synthesis of novel derivatives with potential applications in drug discovery and materials science.
The molecule exists in tautomeric forms, primarily the diol and dione forms. This tautomerism plays a crucial role in its reactivity, influencing the electron distribution within the ring and the accessibility of its reactive sites.
Chemical Structure and Tautomerism
This compound can exist in equilibrium between its diol and dione tautomeric forms. The relative stability of these forms can be influenced by the solvent, pH, and temperature.
Caption: Tautomeric equilibrium of this compound.
Electrophilic and Nucleophilic Sites
The electron distribution in this compound dictates its reactivity towards electrophiles and nucleophiles. Computational studies on related pyridazinone structures provide valuable insights into the probable reactive sites.
Nucleophilic Sites
The primary nucleophilic sites are the oxygen and nitrogen atoms, which possess lone pairs of electrons.
-
Oxygen Atoms (of the hydroxyl/carbonyl groups): These are susceptible to attack by electrophiles such as alkylating and acylating agents. The oxygen of the carbonyl group in the dione form is a particularly strong nucleophilic center. A Molecular Electrostatic Potential (MEP) map of the related 4,5-Dichloropyridazin-3-(2H)-one shows the most negative region is located on the oxygen atom, indicating it as a probable site for electrophilic attack[1].
-
Nitrogen Atoms (of the pyridazine ring): The nitrogen atoms can also act as nucleophiles, participating in reactions like N-alkylation.
Electrophilic Sites
The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms, creates several electrophilic centers.
-
C4 and C5 Positions: The carbon atoms bonded to the chlorine atoms are highly electrophilic and are the primary sites for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms act as good leaving groups, facilitating the attack by a wide range of nucleophiles.
-
Carbon-Carbon Double Bond (in the dione tautomer): The C4-C5 double bond in the dione form can act as a Michael acceptor, making it susceptible to attack by soft nucleophiles like thiols. Pyridazinediones have been shown to be effective in reversible cysteine modification through Michael addition[2][3].
Caption: Predicted electrophilic (red) and nucleophilic (blue) sites.
Reactivity and Synthetic Applications
The dual reactivity of this compound makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds.
Reactions with Nucleophiles
Nucleophilic substitution at the C4 and C5 positions is a key reaction of this molecule. A variety of nucleophiles can displace the chlorine atoms.
Table 1: Representative Nucleophilic Substitution Reactions on a Related Dichloropyridazinone
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Mercaptopyrimidine | 4-substituted | Toluene, 0.2 h | 94 | [4] |
| Phenol | 4-substituted | Toluene, 96 h | 80 | [4] |
| Aniline | 5-substituted | Acetonitrile, 3 h | 61 | [4] |
| Sodium Azide | 5-substituted | Acetonitrile, 0.2 h | 88 | [4] |
Note: Data is for the related compound 4,5-Dichloro-2-cyanopyridazin-3(2H)-one and indicates the regioselectivity of nucleophilic attack.
Reactions with Electrophiles
The nucleophilic centers of this compound can react with various electrophiles.
Table 2: Predicted Electrophilic Reactions
| Electrophile | Reaction Type | Probable Site of Attack |
| Alkyl Halides (e.g., CH3I) | O-Alkylation / N-Alkylation | Oxygen / Nitrogen |
| Acyl Halides (e.g., CH3COCl) | O-Acylation / N-Acylation | Oxygen / Nitrogen |
| Isocyanates | Urethane formation | Oxygen |
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following procedures are adapted from methodologies for structurally similar compounds, such as other dichloropyridazines and dichloropyrazines. These should be considered as starting points for optimization.
General Protocol for Nucleophilic Substitution with Amines
This protocol is adapted from the amination of 3,6-dichloropyridazine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Base (e.g., K2CO3, Et3N)
-
Solvent (e.g., DMF, DMSO, EtOH)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1-2.0 eq) and the base (1.5-2.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General workflow for amination.
General Protocol for O-Alkylation (Etherification)
This protocol is a general method for ether synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., NaH, K2CO3)
-
Anhydrous solvent (e.g., DMF, THF)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
-
Heating and stirring apparatus
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Cool the mixture in an ice bath and add the base (1.1-2.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the alkyl halide (1.0-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature or heat as necessary, and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Caption: General workflow for O-alkylation.
Physicochemical and Spectroscopic Data
Table 3: Physicochemical and Spectroscopic Data
| Property | Value / Description | Source / Analogy |
| Molecular Formula | C4H2Cl2N2O2 | - |
| Molecular Weight | 180.98 g/mol | - |
| pKa | Not experimentally determined. Expected to be acidic due to the hydroxyl groups and the electron-withdrawing nature of the ring. | Analogy to other pyridazinones |
| 1H NMR | A single peak for the two equivalent N-H protons is expected in the dione form. The position would be solvent and concentration dependent. | Prediction |
| 13C NMR | Three signals are expected: one for the two equivalent carbonyl carbons (C3, C6), and one for the two equivalent chlorinated carbons (C4, C5). The carbonyl carbons would be significantly downfield. | Prediction |
Conclusion
This compound is a molecule with a rich and versatile chemical reactivity. Its electrophilic sites at the chlorinated carbons and the carbon-carbon double bond (in the dione form) make it a valuable substrate for nucleophilic attack. Concurrently, the nucleophilic oxygen and nitrogen atoms provide sites for electrophilic modification. This dual reactivity profile opens up a wide array of possibilities for the synthesis of novel and complex heterocyclic structures. While direct experimental data for this specific molecule is limited, the information gathered from analogous compounds provides a strong foundation for researchers to explore its synthetic potential in the development of new pharmaceuticals and functional materials. Further experimental and computational studies are warranted to fully elucidate the reactivity of this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3,6-dichloropyridazine, a significant intermediate in pharmaceutical manufacturing. The synthesis is a two-step process that begins with the formation of 3,6-dihydroxypyridazine (also known as maleic hydrazide) from maleic anhydride, followed by a chlorination step to yield the final product.
Part 1: Synthesis of 3,6-Dihydroxypyridazine from Maleic Anhydride
This initial step involves the reaction of maleic anhydride with hydrazine hydrate to form the pyridazine ring structure.
Experimental Protocol
A detailed experimental protocol for the synthesis of 3,6-dihydroxypyridazine is outlined below:
-
Reaction Setup : To a 500 ml three-necked flask, add 72.5 ml of hydrazine hydrate (80%, 1.3 mol).
-
Reagent Addition : Slowly add 120 ml of 30% hydrochloric acid dropwise to the flask. Following this, add 98 g of maleic anhydride (1 mol) to the mixture.
-
Reflux : Heat the mixture to 110°C and maintain it at reflux for 3 hours.
-
Crystallization and Filtration : After the reflux period, cool the reaction mixture to induce crystallization.
-
Washing and Collection : Filter the resulting yellowish-white solid via suction filtration. Wash the filter cake with cold ethanol 3-4 times. Collect the solid to obtain approximately 100 g of 3,6-dihydroxypyridazine.[1]
Quantitative Data Summary
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Yield (%) | Melting Point (°C) |
| Maleic Anhydride | 98.06 | 98 g | 1 | - | - |
| Hydrazine Hydrate (80%) | 50.06 | 72.5 ml | 1.3 | - | - |
| 3,6-Dihydroxypyridazine | 112.09 | ~100 g | ~0.89 | ~91% | 298 - 300 |
Note: The yield is reported to be around 91%.[2]
Experimental Workflow
Caption: Synthesis of 3,6-dihydroxypyridazine.
Part 2: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine
The second step involves the chlorination of the intermediate, 3,6-dihydroxypyridazine, to produce 3,6-dichloropyridazine. Several chlorinating agents can be used, with phosphorus oxychloride and N-chlorosuccinimide (NCS) being common choices.
Method A: Chlorination using Phosphorus Oxychloride
This method is a widely used industrial process for the chlorination of pyridazine derivatives.
-
Reaction Setup : In a 2L round bottom flask under a nitrogen atmosphere, add 125 g (1.115 mol) of pyridazine-3,6-diol.
-
Reagent Addition : At room temperature, add 520 ml (5.576 mol) of phosphorus oxychloride (POCl₃).
-
Heating : Heat the reaction mixture to 80°C and maintain it overnight.
-
Work-up :
-
Concentrate the reaction mixture under high vacuum at 55-60°C to obtain a thick mass.
-
Dilute the residue with 1 L of ethyl acetate (EtOAc).
-
Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
-
Extraction and Purification :
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with 500 ml of EtOAc.
-
Combine the organic layers and wash with 1 L of water and 1 L of brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum.
-
-
Drying : Dry the resulting product under vacuum at 50°C to yield 151 g of 3,6-dichloropyridazine.[3]
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Yield (%) |
| Pyridazine-3,6-diol | 112.09 | 125 g | 1.115 | - |
| Phosphorus Oxychloride | 153.33 | 520 ml | 5.576 | - |
| 3,6-Dichloropyridazine | 148.98 | 151 g | 1.013 | 85 |
Method B: Chlorination using N-Chlorosuccinimide (NCS)
This method provides an alternative to using phosphorus oxychloride, which can be advantageous in certain contexts due to milder reaction conditions.
-
Reaction Setup : Add 7.2 kg of ethanol to a 10L reaction vessel and begin stirring.
-
Reagent Addition : Add 1.8 kg of 3,6-dihydroxypyridazine and 180 g of hydrochloric acid. Heat the mixture to 40°C.
-
NCS Addition : Add 4.40 kg of N-chlorosuccinimide (NCS) in 5 portions, maintaining the temperature between 40-45°C during addition and ensuring it does not exceed 60°C.
-
Reaction : After the addition of NCS is complete, maintain the temperature at 45-55°C and react for 2 hours.
-
Crystallization and Filtration : Cool the reaction liquid to 5-10°C and allow it to crystallize for 2 hours. Perform suction filtration.
-
Washing and Drying : Wash the filter cake with a small amount of absolute ethanol. Dry the filter cake at 40-50°C under a vacuum of -0.09 MPa for 4 hours to obtain 2.18 kg of a white solid.[1]
| Reagent/Product | Quantity | Yield (%) | Purity (%) | Melting Point (°C) |
| 3,6-Dihydroxypyridazine | 1.8 kg | - | - | - |
| N-Chlorosuccinimide | 4.40 kg | - | - | - |
| 3,6-Dichloropyridazine | 2.18 kg | 91.0 | 99.4 | 68.3 - 68.7 |
Experimental Workflow for Chlorination
Caption: Chlorination of 3,6-dihydroxypyridazine.
Logical Relationship of the Synthetic Pathway
The overall synthesis follows a clear two-step logical progression from a readily available starting material to a versatile chemical intermediate.
Caption: Overall synthetic pathway.
References
detailed experimental protocol for 4,5-Dichloropyridazine-3,6-diol synthesis
Application Notes: Synthesis of 4,5-Dichloropyridazine-3,6-diol
Introduction
This compound is a versatile heterocyclic compound that serves as a key intermediate and building block in organic synthesis. Due to its unique structure featuring two adjacent nitrogen atoms, chlorine leaving groups, and hydroxyl functionalities, it is valuable in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] The reactivity of the pyridazine core makes it a significant pharmacophore in medicinal chemistry and a component in the design of novel materials, such as polymers and supramolecular assemblies.[1][2] This document provides a representative experimental protocol for its synthesis.
Disclaimer: A detailed, peer-reviewed experimental protocol for this specific synthesis was not found in the available literature. The following procedure is a representative method adapted from the well-established synthesis of the analogous parent compound, pyridazine-3,6-diol, from maleic anhydride and hydrazine. This protocol is intended for use by qualified researchers and scientists.
Safety Precautions
WARNING: this compound and the precursor, dichloromaleic anhydride, are hazardous chemicals.
-
GHS Hazard Statements: Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation.
-
Personal Protective Equipment (PPE): All procedures must be conducted in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.
-
Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
Experimental Protocol
Reaction Principle:
This synthesis involves the condensation reaction of dichloromaleic anhydride with hydrazine. The hydrazine acts as a dinucleophile, reacting with the anhydride carbonyl groups to form the six-membered pyridazine ring, which exists in tautomeric equilibrium between the dione and diol forms.
Materials and Reagents:
-
Dichloromaleic anhydride (C₄Cl₂O₃, MW: 166.95 g/mol )
-
Hydrazine hydrate (H₆N₂O, MW: 50.06 g/mol , e.g., 80% solution in water)
-
Glacial acetic acid (CH₃COOH)
-
Distilled water (H₂O)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and hotplate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dichloromaleic anhydride (e.g., 16.7 g, 0.1 mol).
-
Solvent Addition: Add glacial acetic acid (e.g., 100 mL) to the flask and stir the mixture to dissolve the anhydride.
-
Reagent Addition: Transfer hydrazine hydrate (e.g., 80% solution, ~6.3 mL, ~0.1 mol) to a dropping funnel. Add the hydrazine hydrate dropwise to the stirred solution of dichloromaleic anhydride over 20-30 minutes. The reaction may be exothermic; maintain a controlled addition rate to keep the temperature from rising excessively. If necessary, use a water bath for cooling.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 2-3 hours, continuing to stir.
-
Precipitation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form. To maximize precipitation, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold distilled water (e.g., 2 x 20 mL) to remove residual acetic acid and any unreacted starting materials.
-
Drying: Transfer the solid product to a watch glass or drying dish and dry it in a vacuum oven at 60-70 °C until a constant weight is achieved. The final product is this compound (C₄H₂Cl₂N₂O₂, MW: 180.98 g/mol ).
Data Presentation
The following tables should be used to record experimental data.
Table 1: Reagent Quantities
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) or Volume (mL) |
|---|---|---|---|
| Dichloromaleic anhydride | 166.95 | ||
| Hydrazine hydrate (80%) | 50.06 |
| Glacial acetic acid | 60.05 | - | |
Table 2: Product Characterization
| Parameter | Value |
|---|---|
| Theoretical Yield (g) | |
| Actual Yield (g) | |
| Percent Yield (%) | |
| Appearance |
| Melting Point (°C) | |
Experimental Workflow Diagram
Caption: Figure 1. Synthesis Workflow for this compound.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4,5-Dichloropyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, peer-reviewed experimental protocols and quantitative data for nucleophilic substitution reactions specifically on 4,5-Dichloropyridazine-3,6-diol (CAS: 6641-32-3) are not extensively available in the public domain. The following application notes and protocols are based on established principles of nucleophilic aromatic substitution (SNAr) on related chloropyridazine and other chloroazine systems. These should be considered as starting points for reaction development and optimization. The presence of hydroxyl groups at the 3 and 6 positions introduces specific considerations that are highlighted throughout this document.
Introduction to this compound
This compound is a unique heterocyclic compound featuring an electron-deficient pyridazine ring substituted with two chlorine atoms and two hydroxyl groups. This combination of functionalities makes it a potentially versatile building block in medicinal chemistry and materials science. The chlorine atoms at the 4 and 5 positions are susceptible to displacement by a variety of nucleophiles, enabling the synthesis of diverse derivatives. However, the acidic protons of the hydroxyl groups can influence the reactivity of the ring and the nucleophile, as well as the regioselectivity of the substitution. It is important to note that this compound can exist in tautomeric forms, primarily the pyridazine-3,6-dione form.
General Principles of Nucleophilic Aromatic Substitution (SNAr) on Dichloropyridazines
The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex). The regioselectivity of substitution on dichloropyridazines can be influenced by the electronic nature of other substituents on the ring, the nature of the nucleophile, and the reaction conditions, particularly the solvent.
Experimental Protocols
Reaction with Amine Nucleophiles
This protocol outlines a general procedure for the substitution of a chlorine atom on the this compound ring with an amine nucleophile.
Critical Considerations:
-
Basicity: The amine nucleophile can also act as a base, potentially deprotonating the hydroxyl groups of the starting material. This can affect the solubility and reactivity of the pyridazine. The use of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is recommended to control the reaction environment.
-
Regioselectivity: The position of substitution (C4 vs. C5) may be influenced by the solvent and the steric bulk of the amine. Polarity of the solvent can play a crucial role in stabilizing the Meisenheimer intermediate and directing the substitution.
-
Protecting Groups: To avoid potential O-amination or other side reactions involving the hydroxyl groups, their protection (e.g., as methoxy or benzyloxy ethers) might be necessary prior to the nucleophilic substitution.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or EtOH), add the amine nucleophile (1.1 - 2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5 - 3.0 eq).
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Representative Conditions for Amination of Analogous Dichloropyridazines
| Dichloropyridazine Derivative | Amine Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference Compound |
| 3,6-Dichloropyridazine | Various amines | K₂CO₃ | DMF | 100-120 | 60-90 | General observation from multiple sources |
| 2-Cyano-4,5-dichloropyridazin-3(2H)-one | Aniline | - | Acetonitrile | RT | 61 | 4d in[1] |
Reaction with Thiol Nucleophiles
This protocol provides a general method for the synthesis of thioether derivatives of this compound.
Critical Considerations:
-
Thiolate Formation: Thiols are typically converted to the more nucleophilic thiolates in the presence of a base. Care must be taken as strong bases can deprotonate the pyridazinediol.
-
Oxidation: Thiols and thiolates can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Regioselectivity: As with amines, the choice of solvent may influence the position of substitution.
Protocol:
-
Under an inert atmosphere, dissolve the thiol (1.1 - 1.5 eq) in a suitable anhydrous solvent (e.g., DMF, THF).
-
Add a base (e.g., NaH, K₂CO₃, or Et₃N, 1.1 - 2.0 eq) portion-wise at 0 °C to form the thiolate.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 2: Representative Conditions for Thiolation of an Analogous Dichloropyridazine
| Dichloropyridazine Derivative | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference Compound |
| 2-Cyano-4,5-dichloropyridazin-3(2H)-one | 2-Mercaptopyrimidine | - | Toluene | Reflux | 94 | 3a in[1] |
Reaction with Alkoxide Nucleophiles
This protocol describes a general procedure for the synthesis of ether derivatives of this compound.
Critical Considerations:
-
Alkoxide Formation: Alkoxides are typically generated in situ from the corresponding alcohol and a strong base (e.g., NaH, KOtBu).
-
O-Alkylation of the Ring: The hydroxyl groups on the pyridazinediol ring are also nucleophilic and can undergo O-alkylation, leading to a mixture of products. Protection of the hydroxyl groups is highly recommended before attempting substitution with alkoxides.
-
Solvent: Anhydrous conditions are crucial to prevent the quenching of the alkoxide.
Protocol (assuming protected hydroxyl groups):
-
Under an inert atmosphere, add a strong base (e.g., NaH, 1.1 - 1.5 eq) to a solution of the desired alcohol (as solvent or in an anhydrous solvent like THF or DMF) at 0 °C.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add a solution of the protected this compound (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Remove the excess alcohol under reduced pressure if used as the solvent.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Table 3: Representative Conditions for Alkoxylation of an Analogous Dichloropyridazine
| Dichloropyridazine Derivative | Alcohol Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference Compound |
| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde | K₂CO₃ | Isopropanol | Reflux | Not specified | [2] |
Visualizations
References
Application Notes and Protocols: Synthesis of Novel PARP Inhibitors from 4,5-Dichloropyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cellular DNA damage response (DDR) machinery. They play a pivotal role in the repair of single-strand DNA breaks (SSBs). The inhibition of PARP has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.
The pyridazinone scaffold is a recognized pharmacophore in the design of potent PARP inhibitors. This document provides a detailed protocol for the synthesis of a novel pyridazinone-based PARP inhibitor utilizing 4,5-Dichloropyridazine-3,6-diol as a starting material. Additionally, it outlines protocols for the in vitro and cellular evaluation of the synthesized compounds.
Proposed Synthetic Pathway
The synthesis of a potential PARP inhibitor from this compound can be envisioned as a multi-step process involving nucleophilic aromatic substitution followed by functional group manipulation to install the necessary pharmacophoric elements for PARP inhibition. The diol starting material exists in tautomeric equilibrium with its dione form, 4,5-dichloro-1,2-dihydropyridazine-3,6-dione, which is the reactive species in this proposed pathway.
Caption: Proposed synthetic route for a pyridazinone-based PARP inhibitor.
Experimental Protocols
Synthesis of Intermediate A: 4-Chloro-5-(4-formylphenoxy)-1,2-dihydropyridazine-3,6-dione
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add 4-hydroxybenzaldehyde (1.1 eq) and potassium carbonate (K2CO3) (2.5 eq).
-
Stir the reaction mixture at 80°C for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate A.
Synthesis of Intermediate B: 4-(4-((6-Chloro-3,4-dihydro-3-oxopyridazin-4-yl)oxy)benzyl)phthalazin-1(2H)-one
-
Suspend Intermediate A (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry to obtain Intermediate B.
Synthesis of the Final Product: Pyridazinone-based PARP Inhibitor
-
In a reaction vessel, combine Intermediate B (1.0 eq), cyclopropylamine (1.5 eq), palladium(II) acetate (Pd(OAc)2) (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (Cs2CO3) (2.0 eq).
-
Add anhydrous dioxane to the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 100°C and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final pyridazinone-based PARP inhibitor.
Biological Evaluation Protocols
In Vitro PARP-1 Enzyme Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.[1]
Caption: Workflow for the in vitro PARP-1 chemiluminescent assay.
Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins overnight at 4°C.
-
Blocking: Wash the plate with PBST (Phosphate-Buffered Saline with Tween 20) and block with a suitable blocking buffer for 90 minutes at room temperature.[1]
-
Reaction Setup:
-
Prepare serial dilutions of the synthesized pyridazinone inhibitor and a positive control (e.g., Olaparib).
-
Add the test compounds, PARP-1 enzyme, activated DNA, and biotinylated NAD+ to the wells. Include a "no inhibitor" control.
-
-
Enzymatic Reaction: Incubate the plate for 1 hour at room temperature to allow the PARP-1 reaction to proceed.[1]
-
Detection:
-
Wash the plate with PBST.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[1]
-
Wash the plate again to remove unbound conjugate.
-
-
Readout: Add a chemiluminescent HRP substrate and immediately measure the light output using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PARylation Assay (Western Blot)
This assay assesses the ability of the synthesized compound to inhibit PARP-1 activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) chains.[2]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a BRCA-deficient cancer cell line) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the pyridazinone inhibitor for a predetermined time (e.g., 24 hours).
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H2O2) for a short period to stimulate PARP-1 activity.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for PAR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in PAR levels in response to the inhibitor.
Data Presentation
The following tables present representative data for pyridazinone-based PARP inhibitors from the literature to provide a benchmark for the evaluation of newly synthesized compounds.
Table 1: In Vitro PARP-1 Inhibitory Activity of Pyridopyridazinone Derivatives
| Compound | PARP-1 IC50 (nM) | Reference |
| 8a | 36 | [3] |
| Olaparib | 34 | [3] |
Table 2: Antiproliferative Activity of Pyridazine-based PARP Inhibitors
| Compound | Cell Line | Antiproliferative IC50 (µM) | Reference |
| S2 | MCF-7 | 2.65 | [4] |
| S7 | MCF-7 | 1.28 | [4] |
| Staurosporine | MCF-7 | 7.258 | [4] |
PARP Signaling Pathway
PARP-1 is a key sensor of DNA single-strand breaks. Upon binding to damaged DNA, it becomes catalytically activated and synthesizes PAR chains on itself and other nuclear proteins, recruiting the DNA repair machinery.
Caption: Simplified PARP-1 signaling pathway in DNA repair.
References
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 4,5-Dichloropyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes to generate novel bioactive heterocyclic compounds derived from 4,5-dichloropyridazine-3,6-diol. This starting material, featuring two reactive chlorine atoms and hydroxyl groups, serves as a versatile scaffold for the development of potential therapeutic agents. The protocols outlined below focus on nucleophilic substitution and cyclization reactions to access a variety of heterocyclic systems with potential applications in oncology and infectious diseases.
Introduction to the Synthetic Utility of this compound
The pyridazine core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is a particularly attractive starting material due to its dual functionality. The chlorine atoms at the 4 and 5 positions are susceptible to nucleophilic displacement, allowing for the introduction of various substituents. The diol functionality can participate in condensation and cyclization reactions, leading to the formation of fused heterocyclic systems. This unique combination of reactive sites enables the synthesis of diverse molecular architectures with the potential for novel biological activities. The electron-deficient nature of the pyridazine ring makes it a valuable component in the design of molecules that can interact with biological targets.[1]
Synthesis of Bioactive Heterocycles via Nucleophilic Substitution
A primary synthetic strategy for modifying this compound involves the sequential or simultaneous displacement of the chlorine atoms with various nucleophiles. This approach allows for the introduction of pharmacophoric groups that can modulate the biological activity of the resulting compounds.
Synthesis of Aminopyridazine Derivatives
The introduction of amino groups can significantly impact the pharmacological properties of the pyridazine core.
Experimental Protocol: General Procedure for Amination
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or dioxane) (10 mL), add the desired amine (1.1-2.2 mmol).
-
A base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (2.5 mmol) is added to the reaction mixture.
-
The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aminopyridazine derivative.
Synthesis of Thioether and Ether Derivatives
The incorporation of thioether or ether linkages can influence the lipophilicity and target-binding affinity of the synthesized compounds.
Experimental Protocol: General Procedure for Thioalkylation/Alkoxylation
-
To a solution of the desired thiol or alcohol (1.1 mmol) in an anhydrous solvent (e.g., THF or DMF) (10 mL) at 0 °C, add a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 mmol).
-
Stir the mixture at 0 °C for 30 minutes to generate the corresponding thiolate or alkoxide.
-
Add a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography.
Synthesis of Fused Heterocyclic Systems
The diol functionality of the starting material can be exploited to construct fused heterocyclic systems, which often exhibit enhanced biological activity due to their rigid structures.
Synthesis of Pyridazino[4,5-b]indoles
Pyridazino[4,5-b]indoles are a class of compounds known for their potential as anticancer and neuroprotective agents.
Experimental Protocol: Synthesis of Pyridazino[4,5-b]indol-4-ones
-
A mixture of an appropriate indole derivative (e.g., ethyl indole-2-carboxylate) (1.0 mmol) and this compound (1.0 mmol) is heated in a high-boiling point solvent such as diphenyl ether.
-
Alternatively, the reaction can be carried out by treating the indole derivative with a strong base like sodium hydride to form the corresponding anion, followed by reaction with this compound.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
-
Further purification can be achieved by recrystallization.
Bioactivity of Synthesized Heterocycles
The following tables summarize the reported in vitro anticancer and antimicrobial activities of various pyridazine derivatives, providing a reference for the potential bioactivities of compounds synthesized from this compound.
Table 1: In Vitro Anticancer Activity of Pyridazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | HNO97 (Head and Neck) | 0.08 | [2] |
| 3e | FaDu (Pharynx) | 0.12 | [2] |
| 4b | MDA-MB-468 (Breast) | 0.21 | [2] |
| 11 | A549 (Lung) | 1.2 | [3] |
| 11 | HeLa (Cervical) | 0.7 | [3] |
| 3b | MCF-7 (Breast) | 7.016 | [1] |
| 3c | MCF-7 (Breast) | 7.05 | [1] |
| 4q | SGC-7901 (Gastric) | 0.014 | [4] |
| 4q | A549 (Lung) | 0.008 | [4] |
| 4q | HT-1080 (Fibrosarcoma) | 0.012 | [4] |
| 22 | HCT-116 (Colon) | 9 | [5] |
| 23 | MCF-7 (Breast) | 18 | [5] |
| 25 | HeLa (Cervical) | 49 | [5] |
Table 2: In Vitro Antimicrobial Activity of Pyridazine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4 | S. aureus | 16 | [6] |
| 6c | S. aureus | 16 | [6] |
| 6d | B. subtilis | 16 | [6] |
| 7b | B. subtilis | 16 | [6] |
| 6c | E. coli | 8 | [6] |
Visualizing Synthetic Pathways and Biological Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and potential biological mechanisms of action.
Caption: General synthetic strategies from this compound.
Caption: Potential anticancer mechanisms of action for pyridazine derivatives.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. The methodologies presented herein provide a foundation for researchers to explore the chemical space around the pyridazine scaffold, leading to the discovery of novel therapeutic agents. The provided data on the biological activities of related compounds underscore the potential of this chemical class in drug discovery and development. Further investigation into the structure-activity relationships of these novel heterocycles is warranted to optimize their potency and selectivity.
References
- 1. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
4,5-Dichloropyridazine-3,6-diol in Agrochemical Synthesis: A Precursor with Potential
Introduction
4,5-Dichloropyridazine-3,6-diol is a heterocyclic organic compound recognized as a versatile building block in chemical synthesis.[1][2] Its unique structure, featuring both reactive chlorine atoms and hydroxyl groups, presents opportunities for the synthesis of a diverse range of more complex molecules.[2] Within the broader class of pyridazine derivatives, which have established applications in both pharmaceuticals and agrochemicals, dichloropyridazine diols represent a specialized area of research.[2] While the pyridazine core is a known pharmacophore in medicinal chemistry and a component in organic electronic materials, the specific applications of this compound as a direct precursor for commercialized agrochemicals are not extensively documented in publicly available literature.
The Landscape of Pyridazine Derivatives in Agrochemicals
Pyridazine and its derivatives have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in the development of crop protection agents. These compounds have been investigated for their herbicidal, fungicidal, and insecticidal properties. A notable example is the herbicide Chloridazon, which belongs to the pyridazinone family.
The general synthetic utility of pyridazine derivatives in agrochemicals is well-established. For instance, 3,6-dichloropyridazine, a closely related compound, is a key intermediate in the synthesis of numerous agrochemicals.[3]
Challenges in Documenting Agrochemicals from this compound
Despite the potential of this compound as a synthetic precursor, a direct and detailed pathway to specific, commercially available agrochemicals is not readily found in scientific and patent literature. Much of the available information focuses on the synthesis and applications of its isomer, 3,6-dichloropyridazine, which is derived from pyridazine-3,6-diol.
Synthetic Precursor: From Diol to Dichloropyridazine
While specific agrochemical synthesis pathways originating from this compound are not detailed, the conversion of pyridazine diols to their corresponding dichloropyridazines is a fundamental and well-documented transformation. This reaction is crucial as the resulting dichloropyridazines are highly reactive intermediates for further chemical modifications. A general protocol for this type of conversion, exemplified by the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol, is presented below. It is important to note that this protocol starts from a different, though related, starting material.
General Experimental Protocol: Conversion of Pyridazine-3,6-diol to 3,6-Dichloropyridazine
This protocol describes a common method for the chlorination of a pyridazine diol using phosphorus oxychloride (POCl₃).
Materials:
-
Pyridazine-3,6-diol
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round bottom flask charged with pyridazine-3,6-diol, add phosphorus oxychloride at room temperature under an inert atmosphere.
-
Heat the reaction mixture and maintain at a specified temperature (e.g., 80 °C) overnight with stirring.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove excess POCl₃.
-
Carefully dilute the resulting thick mass with ethyl acetate.
-
Slowly quench the mixture by adding it to an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.
Quantitative Data for a Representative Synthesis of 3,6-Dichloropyridazine:
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Pyridazine-3,6-diol (125 g) | POCl₃ (520 ml) | None | 80 °C | Overnight | 85% | [4] |
| 3,6-dihydroxypyridazine (11.20 g) | POCl₃ (46.00 g) | Chloroform (150 ml) | 50 °C | 4 hours | 87.10% | [3] |
| 3,6-dihydroxypyridazine (4.48 g) | POCl₃ (9.20 g) | Chloroform (20 ml) | 50 °C | 4 hours | 72.35% | [3] |
Visualizing the Synthetic Pathway
The following diagram illustrates the general transformation of a pyridazine diol to a dichloropyridazine, a key step in the synthesis of various pyridazine-based compounds.
Caption: General synthesis pathway from a pyridazine diol.
Conclusion
While this compound holds theoretical potential as a precursor for novel agrochemicals due to its chemical structure, there is a notable absence of specific, documented examples of its use in the synthesis of commercial or late-stage development crop protection products. The broader family of pyridazine derivatives, particularly those derived from 3,6-dichloropyridazine, have a more established role in the agrochemical industry. Further research and publication of synthetic applications are needed to fully elucidate the practical utility of this compound as a direct precursor for the development of new agrochemicals. Researchers interested in this area may find value in exploring the derivatization of this specific isomer and screening the resulting compounds for biological activity.
References
Application Notes and Protocols: Functionalization of the Pyridazine Ring in 4,5-Dichloropyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropyridazine-3,6-diol and its tautomeric form, 4,5-dichloropyridazin-3(2H)-one, are versatile heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. The presence of two reactive chlorine atoms on the pyridazine ring allows for a variety of functionalization reactions, enabling the synthesis of diverse derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for key functionalization reactions of the this compound ring system, with a focus on nitration and nucleophilic aromatic substitution (SNAr).
Key Applications of Functionalized Pyridazine Derivatives
The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds. Functionalization of the this compound scaffold can lead to the development of novel molecules with a range of therapeutic properties, including:
-
Anticancer Agents: Pyridazine derivatives have been explored as inhibitors of various kinases and other enzymes implicated in cancer progression.
-
Antiviral Compounds: The pyridazine nucleus is a key component in some antiviral drugs, and novel derivatives are continuously being investigated for their activity against a spectrum of viruses.
-
Enzyme Inhibitors: The ability to introduce diverse functional groups onto the pyridazine ring makes it a valuable template for designing specific enzyme inhibitors for various disease targets.
Functionalization Strategies
The electron-deficient nature of the pyridazine ring, further enhanced by the presence of electron-withdrawing chloro and hydroxyl/oxo groups, makes it susceptible to specific chemical transformations. The primary functionalization strategies for this compound discussed herein are:
-
Nitration: Introduction of a nitro group onto the pyridazine ring can serve as a handle for further synthetic modifications or to modulate the electronic properties and biological activity of the molecule.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 4 and 5 positions are excellent leaving groups, facilitating their displacement by a wide range of nucleophiles, including amines, phenols, and thiols. This allows for the straightforward introduction of diverse side chains and the construction of compound libraries for drug discovery.
Data Presentation
The following tables summarize the quantitative data for the functionalization reactions of this compound.
Table 1: Nitration of this compound
| Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4,5-Dichloro-6-nitropyridazin-3(2H)-one | Potassium nitrate, Sulfuric acid (conc.) | None | 5 | 110-120 | - | [1] |
| 3,4,5-Trichloro-6-nitropyridazine | Phosphorus oxychloride | None | 24 | Reflux | 72 | [1] |
Table 2: Nucleophilic Aromatic Substitution (SNAr) of 4,5-Dichloropyridazin-3(2H)-one Derivatives
| Product | Nucleophile | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Chloro-2-cyano-5-(phenylamino)pyridazin-3(2H)-one | Aniline | Acetonitrile | 3 | Reflux | 61 | [2] |
| 4-Chloro-2-cyano-5-phenoxypyridazin-3(2H)-one | Phenol | Acetonitrile | 4 | Reflux | 83 | [2] |
| 5-(4-substituted-phenoxy)-2-(4-substituted-phenoxymethyl) derivatives | 4-Substituted-phenol | - | - | - | - | [3] |
Note: The data in Table 2 is for a 2-cyano substituted derivative of the parent compound and serves as a reference for the reactivity of the scaffold.
Experimental Protocols
Protocol 1: Nitration of this compound
This protocol describes the synthesis of 4,5-dichloro-6-nitropyridazin-3(2H)-one.[1]
Materials:
-
This compound
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, carefully prepare a mixture of this compound and potassium nitrate.
-
Slowly add concentrated sulfuric acid to the mixture with stirring.
-
Heat the reaction mixture to 110-120 °C and maintain stirring for 5 hours.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled solution into a beaker containing ice-water.
-
A yellow precipitate will form. Collect the yellow crystals by filtration.
-
Wash the collected crystals thoroughly with water.
-
Dry the product in air to obtain 4,5-dichloro-6-nitropyridazin-3(2H)-one.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol provides a general method for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine)
-
A suitable solvent (e.g., acetonitrile, ethanol, DMF)
-
A base (e.g., triethylamine, diisopropylethylamine), if the amine salt is used or to scavenge HCl.
-
Standard laboratory glassware for reflux
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add the amine (1.1-1.5 equivalents) to the solution. If necessary, add a non-nucleophilic base (1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-5-chloro-pyridazine-3,6-diol derivative.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Phenols
This protocol provides a general method for the reaction of this compound with phenols.
Materials:
-
This compound
-
Phenol of choice (e.g., phenol, 4-methoxyphenol)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetonitrile, DMF, THF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add the phenol (1.1-1.5 equivalents) and a suitable solvent.
-
Add the base (1.2-2.0 equivalents) portion-wise to the solution to form the phenoxide.
-
To this mixture, add a solution of this compound (1 equivalent) in the same solvent.
-
Heat the reaction mixture (temperature may vary from room temperature to reflux depending on the reactivity of the nucleophile) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the mixture.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-aryloxy-5-chloro-pyridazine-3,6-diol derivative.
Mandatory Visualizations
Caption: Nitration of this compound.
Caption: Nucleophilic aromatic substitution on this compound.
Caption: General experimental workflow for functionalization.
References
Application Notes and Protocols for the Reaction of 4,5-Dichloropyridazine-3,6-diol with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The pyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The reaction of 4,5-Dichloropyridazine-3,6-diol with amines via nucleophilic aromatic substitution (SNAr) is a key transformation for generating diverse libraries of novel compounds with significant therapeutic potential. The presence of two reactive chlorine atoms allows for sequential or simultaneous substitution, enabling the synthesis of mono- and di-amino substituted pyridazinediol derivatives.
These resulting amino-substituted pyridazinediol compounds are of high interest in drug discovery. The pyridazine core is found in various clinically approved drugs and investigational agents. For instance, pyridazine-based compounds have been explored as potent anticancer agents, acting through mechanisms such as apoptosis induction and PARP-1 inhibition.[1] The structural motif is also associated with anti-inflammatory, analgesic, and antimicrobial properties.[2] The amino substituents introduced in the reaction can serve as crucial pharmacophoric features, forming hydrogen bonds and other key interactions with biological targets. Therefore, the synthesis of aminated this compound derivatives provides a valuable platform for developing new chemical entities targeting a range of diseases.
The reactivity of the 4,5-dichloro-3(2H)-pyridazinone system is influenced by the substituent at the N-2 position.[3] In the case of this compound, which exists in tautomeric equilibrium with 4,5-dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione, the reaction with amines proceeds by displacement of the chlorine atoms. The regioselectivity of the reaction—whether the first substitution occurs at the C4 or C5 position—can be influenced by the nature of the amine nucleophile and the reaction conditions.
General Reaction Scheme
The reaction proceeds via a nucleophilic aromatic substitution mechanism where an amine attacks the electron-deficient pyridazine ring, leading to the displacement of a chloride ion. Depending on the stoichiometry and reaction conditions, either mono- or di-substituted products can be obtained.
References
Application Notes and Protocols for the Preparation of 4,5-Dichloropyridazine-3,6-diol Derivatives for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of derivatives of 4,5-Dichloropyridazine-3,6-diol. This class of compounds holds potential for the development of novel therapeutic agents, particularly in the fields of oncology and signal transduction. The protocols outlined below detail the synthetic derivatization of the core scaffold and subsequent screening for cytotoxic and kinase inhibitory activities.
Introduction
Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3] The unique electronic properties of the pyridazine ring make it an attractive scaffold in medicinal chemistry. Specifically, substituted pyridazin-3(2H)-ones have been investigated for their anticancer, anticonvulsant, and kinase inhibitory properties.[1][4][5] The starting material, this compound, exists in tautomeric equilibrium with 4,5-dichloro-3(2H)-pyridazinone, offering multiple reaction sites for chemical modification.[6] The presence of two chlorine atoms allows for nucleophilic substitution, enabling the introduction of diverse functional groups to explore the structure-activity relationship (SAR) and develop potent and selective drug candidates.[7][8]
Synthesis of this compound Derivatives
The general strategy for the preparation of this compound derivatives involves the nucleophilic substitution of the chlorine atoms at the C4 and C5 positions and potential N- or O-alkylation. The reactivity of the two chlorine atoms may differ, allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.[8]
General Synthetic Workflow
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol describes a general method for the synthesis of mono- and di-substituted derivatives of this compound via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, Et₃N, or NaH)
-
Solvent (e.g., DMF, DMSO, or acetonitrile)
-
Reaction vessel with a stirrer and condenser
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent, add the base (1.1 to 2.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the nucleophile (1 to 2.5 equivalents, depending on whether mono- or di-substitution is desired).
-
Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Note: The regioselectivity of the substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.[8]
Biological Screening Protocols
The synthesized derivatives can be screened for various biological activities. Here, we provide detailed protocols for two common primary screens: a cytotoxicity assay and an in vitro kinase inhibition assay.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A549, Hela)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
In Vitro Kinase Inhibition Assay
This protocol describes a general luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.
Materials:
-
Kinase of interest and its specific substrate
-
Kinase assay buffer
-
ATP
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions, kinase, and substrate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit. Incubate for 40 minutes at room temperature.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Representative Signaling Pathway for Kinase Inhibition
Data Presentation
The following tables summarize representative biological data for pyridazine derivatives from the literature, showcasing their potential as anticancer agents and kinase inhibitors.
Table 1: Cytotoxicity of Substituted Pyridazine Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 11m | 3,6-disubstituted pyridazine | T-47D (Breast Cancer) | 0.43 | [3] |
| 11m | 3,6-disubstituted pyridazine | MDA-MB-231 (Breast Cancer) | 0.99 | [3] |
| Pyr-1 | 4,5-dichloro-2-aryl-pyridazin-3(2H)-one | A-549 (Lung Cancer) | Low µM | [4] |
| 7 | Spiro-pyridine derivative | Caco-2 (Colon Cancer) | 7.83 | [9] |
| 5 | Pyridino[2,3-f]indole-4,9-dione | XF 498 (CNS Cancer) | 0.006 µg/mL | [10] |
Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 20a | DYRK1A | 50 | [11] |
| 20a | CLK1 | 82 | [11] |
| 20a | PfCLK1 | 32 | [11] |
| 10 | DYRK1A | Sub-µM | [5] |
| 27f | Mps1 | 0.70 | [12] |
Conclusion
The this compound scaffold presents a versatile platform for the development of novel biologically active compounds. The synthetic protocols provided herein offer a starting point for the generation of diverse chemical libraries. The subsequent biological screening protocols for cytotoxicity and kinase inhibition are robust methods for the initial characterization of these novel derivatives. The promising activities reported for related pyridazine compounds underscore the potential of this chemical class in drug discovery. Further optimization of the lead compounds identified through these screens could lead to the development of potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4,5-Dichloropyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4,5-Dichloropyridazine-3,6-diol, a valuable building block in the development of pharmaceuticals and other fine chemicals.[1] The protocols are designed to be scalable and are based on established chemical principles for the synthesis of related pyridazine derivatives.
Introduction
This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridazine ring with both chloro and hydroxyl functional groups, allows for a variety of subsequent chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.[1][2] The chlorine atoms can act as leaving groups for nucleophilic substitution reactions, while the diol functionality can be derivatized to introduce further diversity.[2] This document outlines a two-step synthetic approach for the scale-up production of this compound.
Synthetic Pathway Overview
The proposed synthesis of this compound proceeds through a two-step process. The first step involves the condensation of dichloromaleic anhydride with hydrazine hydrate to form the pyridazine ring. The second, and more common, analogous reaction for similar compounds involves the chlorination of a dihydroxypyridazine. However, for the direct synthesis of the target molecule, the first step is the key transformation.
It is important to note that while the synthesis of the parent pyridazine-3,6-diol from maleic anhydride and hydrazine is well-documented, the specific scale-up data for the 4,5-dichloro derivative is less prevalent in publicly available literature.[3][4] The protocols provided herein are adapted from established procedures for analogous compounds and are intended as a guide for process development and optimization.
Experimental Protocols
Step 1: Synthesis of this compound from Dichloromaleic Anhydride and Hydrazine Hydrate
This protocol describes the formation of the pyridazine ring through the reaction of dichloromaleic anhydride with hydrazine hydrate.
Materials:
-
Dichloromaleic anhydride
-
Hydrazine hydrate (80% solution in water)
-
Glacial acetic acid
-
Deionized water
-
Ethanol
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Protocol:
-
Reaction Setup: Charge the jacketed glass reactor with dichloromaleic anhydride (1.0 eq) and glacial acetic acid (5-10 volumes). Begin stirring to form a slurry.
-
Reagent Addition: Slowly add hydrazine hydrate (1.0-1.1 eq) to the stirred slurry via an addition funnel. The addition is exothermic, and the temperature should be maintained between 20-30°C using the reactor's cooling jacket.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110°C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Crystallization and Isolation: Once the reaction is complete, cool the mixture to 15-20°C to induce crystallization. The product will precipitate out of the solution.
-
Filtration: Filter the solid product using a Nutsche filter-dryer. Wash the filter cake with cold ethanol (2-3 volumes) to remove residual acetic acid and impurities.
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Data Presentation: Key Reaction Parameters
The following table summarizes the key parameters for the synthesis of this compound. These are starting points and may require optimization for specific scales.
| Parameter | Value | Notes |
| Starting Materials | Dichloromaleic anhydride, Hydrazine hydrate | |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst. |
| Stoichiometry (Anhydride:Hydrazine) | 1 : 1.0-1.1 | A slight excess of hydrazine may be used. |
| Reaction Temperature | 100-110°C | |
| Reaction Time | 4-6 hours | Monitor for completion. |
| Work-up | Cooling crystallization, filtration, ethanol wash | |
| Expected Yield | 80-90% | Based on analogous reactions. |
| Purity | >95% | Can be improved by recrystallization if needed. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Exothermic Reaction: The initial addition of hydrazine hydrate is exothermic. Ensure adequate cooling capacity and slow addition to control the temperature.
-
Handling of Reagents:
-
Dichloromaleic anhydride: Corrosive and causes burns. Avoid contact with skin and eyes.
-
Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation of vapors.
-
Glacial acetic acid: Corrosive. Handle in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloropyridazine-3,6-diol
Subject: Information Status on the Synthesis of 4,5-Dichloropyridazine-3,6-diol
Dear Researchers, Scientists, and Drug Development Professionals,
This document addresses the current landscape of publicly available information regarding the synthesis of this compound (CAS Number: 6641-32-3). Our objective is to provide a centralized resource; however, a comprehensive review of scientific databases and patent literature has revealed a significant lack of specific information for this particular molecule.
Summary of Findings
Extensive searches for detailed experimental protocols, yield optimization techniques, and troubleshooting guides specifically for the synthesis of this compound have yielded limited results. The available literature predominantly focuses on other isomers, most notably 3,6-Dichloropyridazine.
It is crucial to differentiate the synthetic pathways of these isomers, as the methods are not interchangeable due to different starting materials and reaction mechanisms.
Frequently Asked Questions (FAQs)
Q1: Is there a standard, well-documented protocol for the synthesis of this compound?
A1: Based on currently accessible literature, there is no widely published, detailed protocol for the synthesis of this compound. While the compound is commercially available from suppliers, the proprietary methods for its synthesis are not disclosed in public-facing scientific journals or patents.[1][2]
Q2: Can I adapt the synthesis methods for 3,6-Dichloropyridazine to produce the 4,5-dichloro isomer?
A2: This is not advisable. The common synthesis of 3,6-Dichloropyridazine starts from maleic anhydride and hydrazine, which forms the symmetrical pyridazine-3,6-diol precursor.[3][4][5] This symmetrical starting material cannot be used to generate the 4,5-dichloro substitution pattern. The synthesis of this compound would require a different, unsymmetrical starting material, likely derived from a precursor like mucochloric acid.
Q3: What is a potential starting material for synthesizing this compound?
A3: A plausible synthetic route would likely involve the reaction of mucochloric acid with a hydrazine derivative. A documented synthesis for the related compound, 4,5-dichloro-3-pyridazone, uses mucochloric acid reacted with hydrazine sulfate and sodium acetate.[6] While this provides a potential starting point for investigation, this protocol produces a different, though structurally similar, compound and would require significant modification and development to yield this compound.
Q4: What are the main challenges in finding information on this synthesis?
A4: The primary challenges are:
-
Lack of Publication: The synthesis may be part of proprietary industrial processes that are not published.
-
Niche Compound: The compound may be a specialty chemical with limited academic research published on its synthesis.[7]
-
Conflation with Isomers: Search results are overwhelmingly dominated by the more common and structurally different isomer, 3,6-Dichloropyridazine, making it difficult to find relevant data for the 4,5-dichloro variant.[3][4][5][8][9]
Troubleshooting and Yield Improvement
Due to the absence of specific experimental data, a detailed troubleshooting guide cannot be provided. For researchers attempting to develop a synthesis, we recommend focusing on general principles for heterocyclic chemistry:
-
Purity of Starting Materials: Ensure the high purity of mucochloric acid and the hydrazine source, as impurities can lead to significant side product formation.
-
Control of Reaction Conditions: Temperature, reaction time, and pH are critical. The reaction of mucochloric acid with hydrazine is likely to be exothermic and will require careful temperature control to avoid degradation and side reactions.[6]
-
Product Isolation and Purification: The product is expected to be a solid.[2] Purification would likely involve recrystallization from a suitable solvent system, which would need to be determined empirically.
Conclusion
At present, there is insufficient public information to construct a detailed technical support guide with explicit protocols, quantitative data tables, or specific troubleshooting workflows for the synthesis of this compound. The information provided here is based on the analysis of related compounds and general chemical principles.
Researchers and professionals in drug development are advised to approach this synthesis as a novel process development challenge. The most promising path for investigation appears to be the reaction of mucochloric acid with hydrazine, but this would require substantial in-lab optimization and characterization. We will continue to monitor the literature and update this resource should new information become available.
References
- 1. chemscene.com [chemscene.com]
- 2. 4,5-DICHLORO-3,6-PYRIDAZINEDIOL, CasNo.6641-32-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound|CAS 6641-32-3 [benchchem.com]
- 8. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4,5-Dichloropyridazine-3,6-diol by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4,5-Dichloropyridazine-3,6-diol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the recrystallization of this compound?
Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the crude this compound is dissolved in a hot solvent in which it has high solubility, while the impurities are either insoluble or sparingly soluble. Upon slow cooling, the purified this compound crystallizes out of the solution, leaving the impurities behind in the solvent (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should exhibit the following characteristics:
-
High solvency for this compound at elevated temperatures and low solvency at room temperature or below . This ensures a good recovery of the purified compound.
-
It should either not dissolve impurities at all or dissolve them very well even at low temperatures , so they remain in the mother liquor.
-
The solvent should have a boiling point below the melting point of this compound to prevent the compound from "oiling out".
-
It should be chemically inert and not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Given the polar nature of the diol, polar solvents such as water, ethanol, or acetic acid, or mixtures thereof, are often good starting points for solvent screening.
Q3: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound. For instance, if synthesized from maleic anhydride and hydrazine, residual starting materials or incompletely chlorinated intermediates could be present.[1]
Troubleshooting Guide
Q4: My compound is not dissolving in the hot solvent. What should I do?
If the compound does not dissolve even after adding a significant amount of hot solvent, it is likely that the chosen solvent is not suitable. You can try a more polar solvent or a solvent mixture. It is also possible that insoluble impurities are present. If a significant portion of the material remains undissolved while the rest has clearly dissolved, you can perform a hot filtration to remove the insoluble impurities before proceeding with the cooling and crystallization step.
Q5: No crystals are forming upon cooling. What could be the reason?
This is a common issue that can arise from several factors:
-
Too much solvent was used : If the solution is not supersaturated upon cooling, crystals will not form. To address this, you can try to evaporate some of the solvent to increase the concentration of the compound and then attempt to cool the solution again.
-
The solution is supersaturated but requires nucleation : Crystal growth needs a starting point (a nucleus). You can induce crystallization by:
-
Scratching the inner wall of the flask with a glass rod at the surface of the solution.
-
Adding a seed crystal of pure this compound.
-
Cooling the solution to a lower temperature in an ice bath.
-
Q6: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly. To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool much more slowly . You can insulate the flask to slow down the cooling process.
Q7: The yield of my recrystallized product is very low. What went wrong?
A low yield can be attributed to several factors:
-
Using too much solvent , which leads to a significant amount of the product remaining in the mother liquor.
-
Premature crystallization during a hot filtration step.
-
Not cooling the solution to a low enough temperature to maximize crystal formation.
-
The crude material had a very low purity to begin with.
To improve the yield, you can try to recover more product from the mother liquor by evaporating a portion of the solvent and cooling it again for a second crop of crystals.
Data Presentation
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Highly polar, good for polar compounds. |
| Ethanol | 78 | 24.5 | Medium polarity, often used in combination with water. |
| Methanol | 65 | 32.7 | More polar than ethanol. |
| Acetic Acid | 118 | 6.2 | A polar protic solvent, can be effective for diols. |
| Acetone | 56 | 20.7 | A polar aprotic solvent. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. |
| n-Hexane | 69 | 1.9 | Non-polar, generally not suitable for polar diols.[2] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection :
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small amount of a different solvent to each test tube from the list of potential solvents (see Table 1).
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage.
-
Gently heat the test tubes. A good solvent will dissolve the compound completely at an elevated temperature.
-
Allow the test tubes to cool to room temperature, and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.
-
-
Dissolution :
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary) :
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization :
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying of Crystals :
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven at a suitable temperature.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 4,5-Dichloropyridazine-3,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dichloropyridazine-3,6-diol. The following information is designed to help overcome common challenges and side reactions encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct synthesis of this compound involves the condensation reaction of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) with a hydrazine source, such as hydrazine hydrate or hydrazine sulfate. This reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization to yield the desired pyridazinedione ring structure.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The condensation or cyclization may not have gone to completion. Ensure adequate reaction time and temperature.
-
Purity of Starting Materials: Impurities in the mucochloric acid or hydrazine source can lead to side reactions. It is advisable to use reagents of high purity.
-
Suboptimal pH: The pH of the reaction mixture can influence the rate of both the desired reaction and potential side reactions. The reaction is typically carried out under neutral to slightly acidic conditions.
-
Product Decomposition: The product may be susceptible to degradation under the reaction or workup conditions.
Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?
Common side products in the synthesis of this compound can include:
-
Incomplete Cyclization Products: The initial hydrazone intermediate may persist in the final product mixture if the cyclization is not complete.
-
Products of Mucochloric Acid Decomposition: Mucochloric acid can be unstable, especially at elevated temperatures, and may decompose into various smaller chlorinated species.
-
Formation of Azine: Self-condensation of hydrazine can lead to the formation of azine byproducts.
-
Over-reduction Products: If a reducing agent is present or formed in situ, the pyridazine ring could potentially be reduced.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC until the starting material is consumed. |
| Purity of starting materials. | Use freshly purified mucochloric acid and hydrazine. Mucochloric acid can be recrystallized from water. | |
| Incorrect pH. | Adjust the pH of the reaction mixture. The use of a buffer, such as sodium acetate, can help maintain the optimal pH. | |
| Multiple Products (Impure Sample) | Formation of stable hydrazone intermediate. | Ensure conditions are favorable for cyclization (e.g., appropriate temperature, removal of water). |
| Decomposition of mucochloric acid. | Avoid excessively high reaction temperatures. Add the hydrazine source portion-wise to control any exotherm. | |
| Side reactions of hydrazine. | Use a slight excess of mucochloric acid to ensure the complete consumption of hydrazine. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | After reaction completion, cool the mixture on an ice bath to promote precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary. |
| Product co-precipitates with inorganic salts. | Wash the crude product thoroughly with cold water to remove any inorganic impurities. |
Experimental Protocols
Synthesis of this compound from Mucochloric Acid
This protocol is a general guideline and may require optimization for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid in water.
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Reagent Addition: While stirring, add a solution of hydrazine sulfate and sodium acetate in water to the mucochloric acid solution.
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Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.
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Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from water or an appropriate organic solvent.
Visualizing the Reaction and Side Products
The following diagrams illustrate the primary reaction pathway for the synthesis of this compound and potential side reactions.
Caption: Main synthetic route to this compound.
Caption: Potential side reactions and byproducts.
avoiding decomposition of 4,5-Dichloropyridazine-3,6-diol during reaction
Welcome to the technical support center for 4,5-Dichloropyridazine-3,6-diol. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the stability and handling of this compound during chemical reactions.
Troubleshooting Guide: Preventing Decomposition
This guide addresses specific issues that may arise during reactions involving this compound, which can exist in tautomeric equilibrium with 3,6-Dichloropyridazine-4,5-dione.
Issue 1: Reaction mixture darkens, and unexpected byproducts are observed.
This often indicates thermal decomposition or undesired side reactions.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain reaction temperature below 80-100°C if possible. | Pyridazine derivatives can be susceptible to thermal degradation. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes the risk of oxidative decomposition. |
| Solvent | Use aprotic solvents like Dioxane, THF, or DMF. | Protic solvents may participate in undesired side reactions. |
Issue 2: Low yield of the desired product, with starting material consumed.
This could be due to decomposition facilitated by the reaction conditions.
| Parameter | Recommendation | Rationale |
| pH Control | If aqueous conditions are necessary, maintain a neutral or slightly acidic pH. | Both strong acidic and strong basic conditions can promote hydrolysis or ring-opening of the pyridazine core. |
| Reagent Addition | Add strong bases or nucleophiles slowly and at a controlled temperature. | Localized high concentrations of strong reagents can lead to rapid decomposition. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. | Prolonged reaction times can lead to the formation of degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the common decomposition pathways for this compound?
While specific decomposition pathways for this exact molecule are not extensively documented, related pyridazine structures can undergo ring-opening reactions, hydrolysis of the chloro groups, or polymerization under harsh conditions such as high heat or extreme pH.
Q2: How can I monitor the stability of this compound during my reaction?
The most effective way to monitor its stability is by using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting material and the appearance of any new, unknown peaks which may correspond to decomposition products.
Q3: What is the tautomeric relationship of this compound?
This compound exists in a tautomeric equilibrium with 3,6-Dichloropyridazine-4,5-dione. The predominant form can depend on the solvent and pH of the environment. It is crucial to consider both tautomers when planning reaction schemes.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general methodology for a nucleophilic substitution reaction, incorporating steps to minimize the decomposition of this compound.
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Inert Atmosphere: Purge a clean, dry reaction flask with an inert gas (Nitrogen or Argon).
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Solvent and Reagent Addition: To the flask, add a suitable aprotic solvent (e.g., anhydrous THF or Dioxane) and this compound.
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Cooling: Cool the mixture to 0°C using an ice bath.
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Nucleophile Addition: Dissolve the nucleophile and a non-nucleophilic base (if required) in the same anhydrous solvent and add it to the reaction mixture dropwise over a period of 30-60 minutes.
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Reaction Monitoring: Monitor the reaction progress every 30 minutes using TLC or LC-MS.
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Quenching: Once the starting material is consumed, quench the reaction by adding a suitable reagent (e.g., saturated ammonium chloride solution).
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Workup: Proceed with the standard aqueous workup and extraction of the product.
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Purification: Purify the crude product using column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for decomposition.
Caption: Relationship between reaction parameters and stability.
optimizing temperature for 4,5-Dichloropyridazine-3,6-diol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-Dichloropyridazine-3,6-diol. The information is designed to help optimize reaction conditions, particularly temperature, and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: The most common reactions involve nucleophilic aromatic substitution (SNAr) at the chloro-positions and reactions involving the hydroxyl groups. These include:
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O-alkylation (Etherification): Formation of ether linkages by reacting the hydroxyl groups with alkyl halides or other electrophiles. This is often carried out under basic conditions.
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N-alkylation/Amination: Although less common for the diol form, reactions with amines can occur, potentially leading to substitution of the chlorine atoms. The diol exists in tautomeric equilibrium with the pyridazinone form, which can undergo N-alkylation.
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Conversion to Dichloro-form: The diol can be converted to the more reactive 4,5-dichloropyridazin-3(2H)-one or 3,6-dichloro-4,5-pyridazinediol tautomers under specific conditions, which can then undergo a wider range of substitutions.
Q2: How does temperature generally affect reactions with this compound?
A2: Temperature is a critical parameter.
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Increased Reaction Rate: Higher temperatures generally increase the rate of reaction.
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Side Reactions: Excessively high temperatures can lead to decomposition of the starting material or products, and promote the formation of side products, such as dimerization or polymerization products.
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Regioselectivity: In cases where multiple reaction sites are available, temperature can influence the regioselectivity of the reaction.
Q3: What are common side products observed in reactions with dichloropyridazine derivatives?
A3: Common side products can include:
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Monosubstituted products: In reactions where disubstitution is desired, incomplete reaction can lead to the presence of monosubstituted intermediates.
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Over-alkylation: In etherification or amination reactions, reaction at unintended sites can occur if not properly controlled.
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Hydrolysis products: The chloro groups can be susceptible to hydrolysis under certain conditions, leading to the formation of hydroxy-substituted pyridazines.
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Formation of regioisomers: With unsymmetrical reagents, the formation of different positional isomers is possible.[1]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Issue 1: Low or No Product Yield in O-Alkylation (Etherification)
| Potential Cause | Troubleshooting Step |
| Insufficiently basic conditions | The hydroxyl groups of the diol need to be deprotonated to form the more nucleophilic alkoxide. Ensure a strong enough base (e.g., NaH, K2CO3) is used in an appropriate solvent. |
| Low reaction temperature | The reaction may be too slow at lower temperatures. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC. Be cautious of potential side reactions at higher temperatures. |
| Poor solvent choice | The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Polar aprotic solvents like DMF or DMSO are often suitable for SNAr reactions. |
| Inactive alkylating agent | Ensure the alkylating agent (e.g., alkyl halide) is fresh and has not decomposed. |
Issue 2: Formation of Multiple Products (Side Products)
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high | High temperatures can lead to decomposition or the formation of undesired byproducts. Try running the reaction at a lower temperature for a longer period. |
| Incorrect stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the alkylating agent can lead to over-alkylation. |
| Presence of water | Water can lead to hydrolysis of the chloro groups. Ensure all glassware is dry and use anhydrous solvents. |
| Formation of regioisomers | If using an unsymmetrical reagent, consider that different isomers may form. The ratio of these isomers can sometimes be influenced by temperature and solvent polarity.[1] |
Experimental Protocols
General Protocol for O-Alkylation (Williamson Ether Synthesis)
This protocol provides a general guideline for the etherification of this compound. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific substrates.
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
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Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF, DMSO, or THF). To this suspension, add a base (e.g., NaH, K2CO3, Cs2CO3; 2.2-3.0 equivalents) portion-wise at 0 °C.
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Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the dialkoxide.
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Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide; 2.2-2.5 equivalents) dropwise.
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Reaction: Allow the reaction to warm to the desired temperature (start with a moderate temperature, e.g., 60 °C) and stir until TLC analysis indicates completion.
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Workup: Cool the reaction mixture to room temperature and quench carefully with water or a saturated aqueous solution of NH4Cl.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, CH2Cl2).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide a template for recording and comparing experimental data for the optimization of O-alkylation and N-alkylation/amination reactions.
Table 1: Temperature Optimization for O-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Methyl Iodide | NaH | DMF | 25 | 24 | Low | Incomplete reaction |
| 2 | Methyl Iodide | NaH | DMF | 60 | 12 | Moderate | Main product observed |
| 3 | Methyl Iodide | NaH | DMF | 80 | 6 | High | Some decomposition noted |
| 4 | Benzyl Bromide | K2CO3 | Acetonitrile | Reflux | 18 | Moderate | Side product formation |
Table 2: Temperature Optimization for Amination of a Dichloropyridazine Derivative
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Aniline | K2CO3 | DMF | 80 | 24 | Low | Starting material recovered |
| 2 | Aniline | K2CO3 | DMF | 120 | 12 | Moderate | Product formation |
| 3 | Piperidine | None | Ethanol | Reflux | 16 | High | Clean reaction |
| 4 | Morpholine | DIPEA | Dioxane | 100 | 24 | Moderate | Byproduct observed |
Visualizations
Caption: General workflow for the O-alkylation of this compound.
Caption: Troubleshooting flowchart for low product yield in pyridazine reactions.
References
Technical Support Center: Catalyst Selection for 4,5-Dichloropyridazine-3,6-diol Derivatization
Welcome to the technical support center for the derivatization of 4,5-Dichloropyridazine-3,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: this compound exists in tautomeric forms, primarily the diol and the pyridazinedione form. This gives rise to three main reactive sites for derivatization: the two chlorine atoms at the C4 and C5 positions, and the hydroxyl/NH groups of the pyridazine ring. The chlorine atoms are susceptible to nucleophilic substitution, including palladium-catalyzed cross-coupling reactions, while the hydroxyl/NH groups can undergo O-alkylation/arylation or N-alkylation/arylation.
Q2: Which catalytic systems are recommended for C-N bond formation (amination) at the C4/C5 positions?
A2: For the amination of the chloro-positions, the Buchwald-Hartwig amination is a highly effective method.[1][2] A typical catalytic system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The choice of ligand is crucial for reaction efficiency and selectivity.
Q3: How can I achieve selective mono-amination versus di-amination of the dichloropyridazine core?
A3: Achieving selective mono-amination can be challenging due to the two reactive chloro-positions. Key strategies to favor mono-substitution include:
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Stoichiometry: Using a limited amount of the amine nucleophile (e.g., 1.0-1.2 equivalents).
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Reaction Temperature: Lowering the reaction temperature can often favor the mono-adduct.
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Ligand Choice: Bulky phosphine ligands can sterically hinder the second substitution.
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Base: The choice and amount of base can influence the reactivity and selectivity.
Q4: What catalysts are suitable for C-C bond formation via Suzuki coupling at the C4/C5 positions?
A4: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds with this compound.[3][4] A common catalyst system is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Other effective systems may involve a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a suitable phosphine ligand.
Q5: How can I control N-alkylation versus O-alkylation of the pyridazine ring?
A5: The selectivity between N-alkylation and O-alkylation is highly dependent on the reaction conditions, particularly the base and solvent used. In the alkylation of the tautomeric 4,5-dichloropyridazin-6-one, using potassium carbonate as the base can lead to a mixture of N- and O-alkylation products, with O-alkylation sometimes being the major product.[5] Conversely, employing a phase-transfer catalyst system like tetrabutylammonium bromide with potassium hydroxide can selectively favor N-alkylation.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Inactive Catalyst | - Ensure the palladium catalyst is not old or deactivated. Consider using a fresh batch or a pre-catalyst. - For Suzuki coupling, ensure the Pd(0) species is successfully generated in situ if using a Pd(II) source.[3] |
| 2. Inappropriate Ligand | - The chosen phosphine ligand may not be suitable for the specific transformation. Screen a panel of ligands (e.g., XantPhos, SPhos, DavePhos for Buchwald-Hartwig).[6] | |
| 3. Insufficient Base Strength or Solubility | - Use a stronger base (e.g., NaOt-Bu, K₃PO₄). - Ensure the base is soluble in the reaction solvent. For heterogeneous bases, ensure vigorous stirring. | |
| 4. Water or Oxygen Contamination | - Use anhydrous solvents and degas the reaction mixture thoroughly. - Run the reaction under an inert atmosphere (Nitrogen or Argon). | |
| Poor Regioselectivity (in mono-derivatization) | 1. High Reaction Temperature | - Lower the reaction temperature to favor substitution at the more reactive site and prevent over-reaction. |
| 2. Inappropriate Ligand | - The ligand can influence regioselectivity. Experiment with different ligands to find one that provides the desired selectivity.[7] | |
| 3. Reaction Time | - Monitor the reaction over time to identify the optimal point for quenching to maximize the yield of the mono-substituted product. | |
| Formation of Side Products (e.g., Homocoupling of Boronic Acid in Suzuki Coupling) | 1. Catalyst Decomposition | - Catalyst decomposition can lead to side reactions. Ensure an inert atmosphere and consider using a more stable pre-catalyst. |
| 2. Inefficient Transmetalation | - Ensure the base is adequate to activate the boronic acid for efficient transmetalation.[4] | |
| Incomplete Derivatization | 1. Insufficient Reagent | - Ensure the derivatizing agent is used in a sufficient excess. |
| 2. Suboptimal pH | - For reactions involving deprotonation, ensure the pH of the reaction mixture is optimal for the specific transformation.[8] | |
| 3. Steric Hindrance | - For sterically hindered substrates, a higher reaction temperature or a longer reaction time may be required.[8] |
Data Presentation
Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Dichloro-N-heterocycles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 100 | 70-95 | [6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 65-90 | [9] |
| [Pd(allyl)Cl]₂ | cataCXium A | NaOt-Bu | Toluene | 80 | 75-98 | [9] |
Note: Yields are representative and highly dependent on the specific amine and substrate.
Table 2: General Conditions for Suzuki Coupling of Dichloropyrimidines
| Palladium Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 50-85 | [10] |
| PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 100 | 60-92 | [7] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 | [3] |
Note: Yields are representative and will vary based on the boronic acid and substrate used.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
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Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4 mol%) to an oven-dried reaction vessel.
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Addition of Reagents: To the same vessel, add this compound (1.0 equivalent), the amine (1.1 equivalents for mono-amination), and the base (e.g., Cs₂CO₃, 2.0 equivalents).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a desired concentration (e.g., 0.1 M).
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Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture with stirring in a preheated oil bath to the desired temperature (e.g., 100 °C).
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling of this compound
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Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 equivalents).
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Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1) to the vessel.
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Reaction: Stir the mixture under an inert atmosphere (Nitrogen or Argon) at an elevated temperature (e.g., 90 °C).
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for derivatization reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 4,5-Dichloropyridazine-3,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 4,5-Dichloropyridazine-3,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Impurities in this compound can be categorized into three main types: process-related impurities, degradation products, and isomers.
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Process-Related Impurities: These are substances formed during the synthesis process. They can include unreacted starting materials (e.g., mucochloric acid, hydrazine), intermediates (e.g., mono-chlorinated pyridazine species), and byproducts from side reactions. The specific impurities will depend on the synthetic route used.
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Degradation Products: These arise from the decomposition of the final product under specific conditions like exposure to light, heat, or inappropriate pH. The diol and chloro functional groups can be susceptible to hydrolysis or dehalogenation.
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Isomers: Positional isomers, such as 3,6-Dichloropyridazine-4,5-diol, could be formed during synthesis and may be difficult to separate due to similar physical properties.[1][2]
Q2: Which analytical techniques are most effective for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling.
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reverse-phase method with UV detection is typically the starting point.[3]
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Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information, which is crucial for the identification of unknown impurities.[3]
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Gas Chromatography (GC): Useful for identifying volatile organic impurities, such as residual solvents from the manufacturing process.[3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, helping to definitively identify the structure of an impurity once it has been isolated.[3]
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Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in an impurity, aiding in its characterization.[3][5]
Q3: How can I troubleshoot the appearance of an unexpected peak in my HPLC chromatogram?
A3: An unexpected peak can originate from several sources. A systematic approach is necessary for identification:
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System Suitability: First, ensure the peak is not an artifact from the HPLC system itself. Inject a blank (mobile phase) to check for carryover or system contamination.
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Sample Diluent: Inject the sample diluent alone to rule out impurities originating from your solvent.
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Degradation: Analyze a freshly prepared sample and compare it to an older one to determine if the impurity is a degradant.
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LC-MS Analysis: If the peak is genuine, the most effective next step is to perform an LC-MS analysis to obtain the molecular weight of the unknown compound. This data is critical for proposing potential structures.
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Forced Degradation Studies: Subjecting the pure material to stress conditions (acid, base, heat, light, oxidation) can help determine if the impurity is a degradation product and can help to intentionally generate the impurity for characterization.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Flush the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the concentration or injection volume of the sample. |
| Inconsistent Quantification Results | 1. Inaccurate standard preparation.2. Sample instability in the autosampler.3. Instrument variability. | 1. Carefully re-prepare calibration standards.2. Check the stability of the sample in the diluent over time. Use a cooled autosampler if necessary.3. Run system suitability tests to confirm instrument performance (e.g., injection precision). |
| New Peak Appears During Stability Study | 1. Thermal degradation.2. Hydrolysis.3. Photodegradation. | 1. Confirm the identity using LC-MS. This is likely a degradation product.2. Review storage conditions; protect the sample from high temperatures, moisture, and light.3. Conduct forced degradation studies to confirm the degradation pathway. |
Potential Impurities Summary
The following table summarizes potential impurities that could be encountered. Note that the presence and levels of these impurities are highly dependent on the specific manufacturing process.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Recommended Analytical Technique |
| Mucochloric Acid | C₄H₂Cl₂O₃ | 168.97 | Starting Material | RP-HPLC, LC-MS |
| Hydrazine | H₄N₂ | 32.05 | Starting Material | Derivatization followed by HPLC or GC |
| 3,6-Dichloropyridazin-4-ol[2] | C₄H₂Cl₂N₂O | 164.98 | Process-Related | RP-HPLC, LC-MS |
| Maleic Hydrazide | C₄H₄N₂O₂ | 112.09 | Related Substance | RP-HPLC, LC-MS |
| Unspecified Mono-chloro intermediate | C₄H₃ClN₂O₂ | 146.53 | Intermediate | RP-HPLC, LC-MS |
Experimental Protocols
Key Experiment: Impurity Profiling by Reverse-Phase HPLC (RP-HPLC)
This protocol describes a general method for the separation and detection of impurities in this compound. This method should be validated for its intended use.
1. Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
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Mobile Phase A: 0.1% Phosphoric Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 240 nm
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Injection Volume: 10 µL
3. Sample Preparation:
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Diluent: 50:50 Acetonitrile:Water
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Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
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Sample Preparation: Prepare the test sample at the same concentration as the standard solution using the same diluent.
4. Procedure:
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Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
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Inject the diluent (blank) to ensure no interfering peaks are present.
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Inject the standard solution five times to check for system suitability (e.g., retention time precision, peak area precision).
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Inject the sample solution.
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Identify the main peak corresponding to this compound.
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Any other peaks are considered potential impurities. Calculate their area percentage relative to the total peak area. For quantification, a reference standard for the specific impurity is required.
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: Potential formation pathways for process-related impurities.
References
Technical Support Center: 4,5-Dichloropyridazine-3,6-diol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloropyridazine-3,6-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common tautomeric forms of this compound, and how does this affect its reactivity?
A1: this compound can exist in equilibrium with its tautomeric dione form, 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione. The predominant tautomer can be influenced by the solvent, pH, and temperature. The diol form has aromatic character, while the dione form is non-aromatic. This tautomerism is crucial as the reactivity of the molecule can be dictated by the dominant species in the reaction medium. For instance, reactions at the hydroxyl groups (e.g., etherification) will proceed from the diol tautomer, whereas reactions involving the N-H bonds or the double bond might be influenced by the dione tautomer. It is important to consider the reaction conditions to predict the likely reactive form.
Q2: What are the typical solvents and bases used for nucleophilic substitution reactions on this compound?
A2: For nucleophilic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed as they can dissolve the polar substrate and facilitate the reaction. The choice of base depends on the nucleophile and the desired reactivity. For weakly acidic nucleophiles like alcohols or amines, stronger bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) may be used. For more reactive nucleophiles, a weaker organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be sufficient to scavenge the acid produced during the reaction.
Q3: How can I purify the products of my this compound reaction?
A3: Purification of substituted pyridazine derivatives often involves standard techniques such as recrystallization and column chromatography.[1] For polar compounds, which are common products of reactions with this diol, reverse-phase chromatography might be a suitable alternative to normal-phase silica gel chromatography.[2]
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Recrystallization: Solvents like ethanol, methanol, or mixtures such as ethanol/water are often good choices for recrystallizing polar pyridazine derivatives.[1]
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Column Chromatography: For silica gel chromatography, eluent systems are typically gradients of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[3] For basic pyridazine products that may show tailing on silica gel, adding a small amount of triethylamine (0.1-1%) or ammonia to the eluent can significantly improve the separation.[2]
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Substitution Reactions
| Possible Cause | Solution |
| Incomplete deprotonation of the nucleophile. | Use a stronger base or allow for a longer reaction time for the deprotonation step. Ensure anhydrous conditions if using a water-sensitive base like NaH. |
| Poor solubility of the starting material. | Try a different solvent system, such as DMF or DMSO, which are excellent for dissolving polar compounds. Gentle heating may also improve solubility, but monitor for potential degradation.[2] |
| Side reaction: Hydrolysis of the chloro-substituents. | If water is present in the reaction mixture, hydrolysis can occur, leading to the formation of hydroxylated byproducts. Ensure all reagents and solvents are anhydrous. |
| The starting material exists predominantly in the less reactive tautomeric form under the reaction conditions. | Try altering the reaction conditions (e.g., changing the solvent or base) to favor the more reactive tautomer. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Solution |
| Product is highly polar and streaks on the silica gel column. | This is common for nitrogen-containing heterocycles due to interactions with acidic silanol groups.[2] Add a small amount of triethylamine (0.1-1%) or ammonia to your mobile phase to deactivate the silica gel.[2] Alternatively, consider using a different stationary phase like alumina or reverse-phase silica.[2] |
| Product is insoluble in common organic solvents. | The high polarity of the pyridazine ring can lead to poor solubility.[2] Try converting your product to a salt (e.g., hydrochloride salt) to increase its solubility in polar solvents for purification. The free base can often be regenerated afterward.[2] |
| Co-elution of the product with a starting material or byproduct. | Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities using Thin Layer Chromatography (TLC). A gradient elution may be necessary to achieve good separation. |
| Formation of an inseparable mixture of regioisomers. | The two chlorine atoms at the 4 and 5 positions are in a similar electronic environment, which can lead to the formation of a mixture of products if only one equivalent of the nucleophile is used. To obtain a single product, consider using an excess of the nucleophile to achieve disubstitution. If monosubstitution is desired, careful optimization of reaction conditions (temperature, reaction time, and stoichiometry) is required. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add a suitable base (e.g., K2CO3, 2.2 equivalents) to the solution.
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Nucleophile Addition: Add the amine (2.2 equivalents) to the reaction mixture.
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Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
If a precipitate does not form, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol).
General Protocol for O-Alkylation (Etherification)
This protocol is a general guideline and may require optimization for specific alcohols.
-
Reaction Setup: To a stirred suspension of sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add the alcohol (2.2 equivalents) dropwise at 0 °C.
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Deprotonation: Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
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Substrate Addition: Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alcohols.
-
Work-up:
-
Carefully quench the reaction by the slow addition of cold water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
Table 1: Typical Purification Methods for Pyridazine Derivatives
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Purity Achieved | Reference |
| Silica Gel Chromatography | Silica Gel (230-400 mesh) with Dichloromethane/Methanol gradient | >98% | [3] |
| Recrystallization | Ethanol/Water or Toluene | >99% | [1][3] |
| Liquid-Liquid Extraction | Hexane, Methyl-t-butyl ether (MTBE), or Ethyl Acetate | Variable (used for initial cleanup) | |
| Column Chromatography with Base | Silica Gel with Hexane/Ethyl Acetate containing 0.1-1% Triethylamine | >98% | [2] |
Mandatory Visualizations
Caption: General experimental workflow for reactions of this compound.
Caption: Troubleshooting logic for low-yield reactions.
Caption: Potential signaling pathways modulated by pyridazinone derivatives.
References
long-term storage and stability of 4,5-Dichloropyridazine-3,6-diol
Welcome to the Technical Support Center for 4,5-Dichloropyridazine-3,6-diol. This resource is designed to assist researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container, under a dry, inert atmosphere such as nitrogen, and protected from moisture.[1]
Q2: What are the known tautomeric forms of this compound, and how does this affect storage and handling?
A2: this compound can exist in tautomeric equilibrium with 4,5-dichloro-1,2-dihydropyridazine-3,6-dione.[2] The diol form is aromatic, which generally confers greater stability. The presence of both forms means the compound's reactivity and solubility can be influenced by its environment, particularly pH. It is crucial to handle the compound in a controlled environment to prevent unwanted tautomeric shifts or degradation.
Q3: Is this compound sensitive to light or humidity?
Q4: What are the potential degradation pathways for this compound?
A4: Based on the structure, potential degradation pathways under stress conditions such as high humidity, elevated temperature, or exposure to light and oxygen could include hydrolysis of the chlorine atoms to hydroxyl groups, oxidation of the pyridazine ring, and potentially polymerization. The presence of adjacent nitrogen atoms in the pyridazine ring can influence its stability.[5]
Q5: How can I visually inspect the compound for signs of degradation?
A5: A pure sample of this compound should be a solid of a specific color (often white to off-white or light yellow). Any significant change in color, such as darkening, or changes in physical state, like clumping or the appearance of an oily substance, may indicate degradation or moisture uptake.
Troubleshooting Guide
Issue 1: Inconsistent experimental results over time.
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Possible Cause: Degradation of the compound due to improper storage.
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Solution:
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Verify that the compound has been consistently stored at -20°C under a nitrogen atmosphere and protected from light and moisture.
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If the compound has been handled multiple times, consider that repeated exposure to ambient conditions may have introduced moisture or oxygen.
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It is recommended to aliquot the compound upon receipt to minimize the number of times the main stock is handled.
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Consider re-analyzing the purity of your current stock using a suitable analytical method like HPLC.
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Issue 2: The compound appears discolored or has changed in physical appearance.
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Possible Cause: Chemical degradation or contamination.
-
Solution:
-
Do not use the compound if significant discoloration or change in appearance is observed.
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Review the storage and handling history of the compound to identify any potential deviations from the recommended conditions.
-
If possible, acquire a new, quality-controlled batch of the compound.
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Issue 3: Difficulty in dissolving the compound.
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Possible Cause: The compound has low solubility in the chosen solvent, or potential degradation has altered its solubility profile.
-
Solution:
-
Refer to the supplier's datasheet for recommended solvents.
-
Consider using a co-solvent system or gentle heating and sonication to aid dissolution.
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Given its tautomeric nature, adjusting the pH of the solution might improve solubility. For instance, in a more basic environment, the diol form might deprotonate, increasing its polarity and potentially its solubility in polar solvents.
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Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To minimize thermal degradation and slow down potential chemical reactions.[1] |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | To prevent oxidation of the pyridazine ring. |
| Moisture | Store away from moisture; use of a desiccator is recommended. | To prevent hydrolysis of the chloro groups and other moisture-mediated degradation.[1] |
| Light | Protect from light; store in an amber vial or in the dark. | To prevent photolytic degradation. |
Table 2: Example Stability Study Plan for this compound
| Condition | Temperature (°C) | Relative Humidity (%) | Time Points (Months) |
| Long-Term | 25 ± 2 | 60 ± 5 | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30 ± 2 | 65 ± 5 | 0, 3, 6, 9, 12 |
| Accelerated | 40 ± 2 | 75 ± 5 | 0, 1, 2, 3, 6 |
Note: This is a general example based on ICH guidelines; specific conditions and time points should be established based on the intended use and preliminary stability data.
Experimental Protocols
Protocol 1: General Procedure for a Long-Term Stability Study
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Sample Preparation: Place a accurately weighed amount of this compound into vials made of an inert material (e.g., amber glass).
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Initial Analysis (Time 0): Analyze a subset of the samples for initial purity, appearance, and other relevant physicochemical properties.
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Storage: Place the remaining vials in a stability chamber set to the desired long-term storage condition (e.g., 25°C / 60% RH).
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Time Point Analysis: At each scheduled time point, remove a vial from the chamber and allow it to equilibrate to room temperature.
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Analysis: Perform the same set of analyses as in the initial assessment (e.g., HPLC for purity and degradation products, visual inspection).
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Data Evaluation: Compare the results at each time point to the initial data to assess the stability of the compound.
Protocol 2: Forced Degradation Study (Hydrolysis)
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Sample Preparation: Prepare three solutions of the compound in:
-
0.1 M HCl (acidic condition)
-
Purified Water (neutral condition)
-
0.1 M NaOH (basic condition)
-
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and protect from light.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4,5-Dichloropyridazine-3,6-diol
For researchers and professionals in drug development, precise structural elucidation of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 4,5-Dichloropyridazine-3,6-diol, addresses the critical influence of tautomerism on its spectral features, and offers a comparison with the known spectra of a related compound, 3,6-Dichloropyridazine.
The Decisive Role of Tautomerism
A key feature of pyridazine-3,6-diols is their existence in a tautomeric equilibrium with their corresponding dione forms.[1][2] In the case of this compound, it is expected to exist in equilibrium with 4,5-Dichloro-1,2-dihydropyridazine-3,6-dione. This equilibrium is dynamic and the predominant form can be influenced by factors such as the solvent, temperature, and concentration.[3][4] The presence of both tautomers in solution will result in a spectrum that is a weighted average of the two forms, or in some cases, distinct signals for each if the exchange rate is slow on the NMR timescale.[5]
Caption: Tautomeric equilibrium of this compound.
Predicted NMR Spectra and Comparison
Due to the absence of protons on the pyridazine ring at positions 4 and 5, the ¹H NMR spectrum of this compound is expected to be relatively simple. The key signals will arise from the exchangeable protons of the hydroxyl (-OH) or amine (-NH) groups. In contrast, the comparison compound, 3,6-Dichloropyridazine, displays a singlet for its two equivalent protons at the C4 and C5 positions.[6]
The ¹³C NMR spectrum will be more informative, with distinct chemical shifts for the carbon atoms depending on the tautomeric form. The carbons bonded to oxygen in the diol form (C-OH) will resonate at a different frequency than the carbonyl carbons (C=O) in the dione form.
Data Presentation: Predicted vs. Experimental NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the tautomers of this compound and compares them with the experimental data for 3,6-Dichloropyridazine.
| Compound | Nucleus | Predicted/Experimental Chemical Shift (δ, ppm) | Notes |
| This compound (Diol Form) | ¹H | ~10-13 | Broad singlet, exchangeable -OH proton. Chemical shift is highly dependent on solvent and concentration. |
| ¹³C | ~155-165 (C3/C6) | Carbons attached to hydroxyl groups. | |
| ¹³C | ~130-140 (C4/C5) | Carbons attached to chlorine atoms. | |
| 4,5-Dichloropyridazine-3,6-dione (Dione Form) | ¹H | ~8-11 | Broad singlet, exchangeable -NH proton. |
| ¹³C | ~160-170 (C3/C6) | Carbonyl carbons. | |
| ¹³C | ~130-140 (C4/C5) | Carbons attached to chlorine atoms. | |
| 3,6-Dichloropyridazine (Alternative) | ¹H | ~7.57[6] | Singlet, corresponding to the two equivalent protons at C4 and C5. |
| ¹³C | ~153.2 (C3/C6)[7] | Carbons attached to chlorine atoms. | |
| ¹³C | ~131.5 (C4/C5)[7] | Carbons attached to hydrogen atoms. |
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol for ¹H and ¹³C NMR spectroscopy.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 15-25 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons as it can slow down the exchange rate.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup and Data Acquisition: [8][9]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR:
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Acquire a standard single-pulse experiment.
-
Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, and a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.[10]
-
For quantitative analysis, an inverse-gated decoupling experiment with a longer relaxation delay (5-7 times the longest T₁ relaxation time) should be used to suppress the Nuclear Overhauser Effect (NOE).[10]
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
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Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[11]
NMR Analysis Workflow
The logical flow for the NMR analysis of this compound is visualized below. This process highlights the critical step of considering tautomerism for correct spectral interpretation.
Caption: Workflow for the NMR analysis of this compound.
References
- 1. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR study of tautomerism in natural perylenequinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. jst-ud.vn [jst-ud.vn]
- 6. 3,6-Dichloropyridazine(141-30-0) 1H NMR [m.chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. sc.edu [sc.edu]
- 11. scienceopen.com [scienceopen.com]
Mass Spectrometry of 4,5-Dichloropyridazine-3,6-diol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 4,5-Dichloropyridazine-3,6-diol and its related derivatives. Due to a lack of publicly available experimental mass spectra for this compound, this guide combines known data for related compounds with inferred fragmentation patterns based on its chemical structure. This approach offers a foundational understanding for researchers working with these compounds.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₄H₂Cl₂N₂O₂ and a molecular weight of approximately 180.97 g/mol .[1] Its structure, featuring a pyridazine ring substituted with two chlorine atoms and two hydroxyl groups, makes it a subject of interest in medicinal chemistry and materials science. The presence of chlorine atoms and hydroxyl groups offers reactive sites for the synthesis of various derivatives.
Comparative Mass Spectrometry Data
Table 1: Molecular Ion Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) | Ionization Method |
| This compound | C₄H₂Cl₂N₂O₂ | 180.97[1] | 180/182/184 (Predicted) | ESI/EI |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 148/150/152 | EI |
Predicted isotopic pattern for two chlorine atoms.
Table 2: Predicted vs. Known Fragmentation Patterns
| Compound | Predicted/Known Major Fragment Ions (m/z) | Proposed Fragmentation Pathway |
| This compound (Predicted) | 151/153 ([M-CHO]⁺), 145/147 ([M-Cl]⁺), 117/119 ([M-Cl-CO]⁺), 82 ([M-2Cl-2CO]⁺) | Loss of a formyl radical, loss of a chlorine radical, sequential loss of chlorine and carbon monoxide. |
| 3,6-Dichloropyridazine (Known) | 113/115 ([M-Cl]⁺), 86 ([M-2Cl]⁺), 78 ([M-Cl-HCN]⁺) | Loss of a chlorine radical, loss of both chlorine atoms, loss of chlorine followed by hydrogen cyanide. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible mass spectrometry results. Below are generalized protocols for Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry, which can be adapted for the analysis of this compound and its derivatives.
Electrospray Ionization (ESI) Mass Spectrometry Protocol
ESI is a soft ionization technique suitable for polar and thermally labile molecules like diols.
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The final concentration should be in the low µM to nM range.
-
Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
ESI Source Parameters:
-
Ionization Mode: Positive or Negative Ion Mode (to be optimized).
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂) Pressure: 20-40 psi.
-
Drying Gas (N₂) Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
-
Mass Analyzer Parameters:
-
Mass Range: m/z 50-500.
-
Scan Speed: 1000-2000 amu/s.
-
Collision Energy (for MS/MS): 10-40 eV (to be optimized for desired fragmentation).
-
Electron Ionization (EI) Mass Spectrometry Protocol
EI is a hard ionization technique that provides detailed fragmentation patterns, often coupled with Gas Chromatography (GC).
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the analyte in a volatile solvent (e.g., dichloromethane, methanol).
-
Instrumentation: A GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C.
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas (Helium) Flow Rate: 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-500.
-
Scan Speed: 1 scan/s.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the mass spectrometric analysis of a synthesized pyridazine derivative.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates a predicted fragmentation pathway for this compound under electron ionization.
References
biological activity of 4,5-Dichloropyridazine-3,6-diol vs. other pyridazines
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological activities of select pyridazine compounds, with a focus on their anticancer and anti-inflammatory properties. While specific quantitative data for 4,5-Dichloropyridazine-3,6-diol remains limited in publicly available literature, this document serves to highlight the therapeutic potential of the broader pyridazine class, supported by experimental data for representative analogues. This compound is a versatile synthetic intermediate, and its unique substitution pattern with both chloro and hydroxyl groups suggests potential for novel biological activities that warrant further investigation.
Anticancer Activity of Pyridazine Derivatives
Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of several pyridazine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID | Structure / Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 11l | 3,6-disubstituted pyridazine | T-47D (Breast Cancer) | 1.57 ± 0.05 | [1] |
| MDA-MB-231 (Breast Cancer) | 1.30 ± 0.04 | [1] | ||
| 11m | 3,6-disubstituted pyridazine | T-47D (Breast Cancer) | 0.43 ± 0.01 | [1] |
| MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | [1] | ||
| 3c | 4-chloropyridazinoxyphenyl-aromatic ketone hybrid | HNO97 (Head and Neck Cancer) | 1.5 | [2] |
| 3e | 4-chloropyridazinoxyphenyl-aromatic ketone hybrid | FaDu (Head and Neck Cancer) | 2.3 | [2] |
| 4b | 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one hybrid | MDA-MB-468 (Breast Cancer) | 3.1 | [2] |
Experimental Protocols: Anticancer Assays
Cell Viability Assay (MTT Assay)
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Cell Seeding: Cancer cells (e.g., T-47D, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the pyridazine derivatives and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the pyridazine compounds at their respective IC50 concentrations for 48 hours.[1]
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Signaling Pathway: Induction of Apoptosis
The following diagram illustrates a simplified pathway for the induction of apoptosis, a common mechanism of action for anticancer pyridazine derivatives.
Caption: Simplified intrinsic apoptosis pathway induced by pyridazine derivatives.
Anti-inflammatory Activity of Pyridazine Derivatives
Certain pyridazine derivatives have been identified as potent inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), making them promising candidates for the development of novel anti-inflammatory drugs.
Quantitative Anti-inflammatory Activity Data
The table below presents the in vitro inhibitory activity of selected pyridazine-based sulfonamides against COX-1, COX-2, and 5-LOX enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| 7a | 10.5 | 0.05 | 3 | [3] |
| 7b | 11.2 | 0.053 | 2.5 | [3] |
| 3 | >50 | 0.25 | 2 | [3] |
Experimental Protocols: Anti-inflammatory Assays
In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with the test compounds (pyridazine derivatives) at various concentrations in the presence of a heme cofactor in Tris-HCl buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition versus the compound concentration.[3]
In Vitro 5-LOX Inhibition Assay
-
Enzyme Source: Potato 5-lipoxygenase is often used.
-
Assay Principle: The assay measures the conversion of linoleic acid to hydroperoxylinoleic acid, which can be monitored spectrophotometrically at 234 nm.
-
Procedure: The test compounds are incubated with the 5-LOX enzyme, followed by the addition of the substrate (linoleic acid).
-
Activity Measurement: The change in absorbance over time is recorded to determine the enzyme activity.
-
IC50 Determination: The IC50 values are calculated from the concentration-inhibition curves.[3]
Signaling Pathway: COX-2 and 5-LOX Inhibition
The following diagram illustrates the role of pyridazine derivatives in inhibiting the arachidonic acid inflammatory pathway.
Caption: Inhibition of inflammatory pathways by pyridazine derivatives.
Conclusion
The pyridazine core represents a highly versatile scaffold for the development of novel therapeutic agents with a broad range of biological activities. The examples provided in this guide for anticancer and anti-inflammatory applications underscore the potential of this heterocyclic system. While quantitative biological data for this compound is not yet widely available, its chemical structure suggests it is a promising candidate for future investigation. Further research into the synthesis and biological evaluation of a wider array of pyridazine derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Computational Analysis of Pyridazinedione Reaction Mechanisms: A Comparative Guide
An in-depth comparison of computational methodologies for studying the reaction mechanisms of pyridazinedione derivatives, analogues of 4,5-Dichloropyridazine-3,6-diol, providing researchers with insights into predictive modeling for drug development and chemical biology.
While direct computational studies on the reaction mechanisms of this compound are not extensively available in the reviewed literature, a wealth of research on structurally similar pyridazinedione and dichloropyridazine compounds provides a strong foundation for a comparative analysis. This guide synthesizes findings from computational and experimental studies on these analogues to offer a predictive framework for understanding the reactivity of this compound. The focus is on the application of Density Functional Theory (DFT) and other computational methods to elucidate reaction pathways, kinetics, and structural properties relevant to their biological and chemical applications.
Comparative Analysis of Computational Methods
The primary computational tool employed in the study of pyridazinedione derivatives is Density Functional Theory (DFT), often in conjunction with Møller–Plesset perturbation (MP) methods for higher accuracy.[1] These methods are instrumental in understanding the electronic structure, geometry, and reactivity of these molecules.
A common application of DFT in this context is the calculation of molecular properties to predict reactivity. For instance, the structure of N-Et, N′-Ph pyridazinedione was studied using DFT calculations, which, corroborated by single-crystal X-ray diffraction (SCXRD) experiments, provided fundamental insights into its increased reactivity.[2] The twisting of the phenyl ring out of the plane of the pyridazinedione ring was identified as a key factor.[2] Furthermore, DFT has been used to calculate properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gap (ΔE), electronegativity (χ), hardness (η), and softness (ζ) for 4,5-dichloropyridazin-3-(2H)-one, a compound closely related to the topic of interest.[3]
| Computational Method | Basis Set | Key Findings | Reference |
| Density Functional Theory (DFT) | B3LYP/6-31G(d,p) | Optimized geometry and theoretical vibration frequencies of the dimeric form of 4,5-dichloropyridazin-3-(2H)-one showed good agreement with experimental data. Calculation of electronic properties (HOMO, LUMO, etc.). | [3] |
| Density Functional Theory (DFT) | Not Specified | Investigated the regioselectivity of reactions and the increased reactivity of aryl-bearing pyridazinediones. Correlated electrophilicity with the rate of Michael addition/retro-Michael deconjugation. | [2] |
| Molecular Mechanics | MMX force field | Calculated the conformational freedom of pyridazinedione-thiol conjugates, suggesting the existence of "pseudoaxial" and "pseudoequatorial" conformers in the 6-membered ring. | [4] |
Reaction Mechanisms: A Focus on Thiol Conjugation
A significant area of research for pyridazinediones is their application in bioconjugation, particularly their reaction with cysteine residues in proteins.[2][4] The primary mechanism involved is a Michael addition/retro-Michael deconjugation reaction.
The kinetics of this reversible thiol conjugation can be tuned by modifying the substituents on the pyridazinedione ring.[2] Computational studies have been pivotal in understanding how these modifications influence the electrophilicity of the pyridazinedione scaffold and, consequently, the rates of addition and release of thiols.[2] This tunability is crucial for applications such as developing cleavable linkers for drug delivery systems.[4]
Experimental Protocols
UV-Vis Kinetics Assay for Thiol-Pyridazinedione Reactivity:
To measure the kinetics of thiol-pyridazinedione reactions, a UV-Vis kinetics assay is employed.[2] The disappearance of the characteristic absorbance of the pyridazinedione scaffold at 330 nm upon conjugation with a thiol is monitored over time. The assay is typically run in a buffered solution (e.g., 100 mM phosphate buffer pH 7.4) with an organic co-solvent like acetonitrile to ensure the solubility of the reactants.[2] By fitting the change in absorbance over time, the rate constants for the Michael addition can be determined.[2]
General Procedure for Synthesis of Dichloropyridazine Derivatives:
The synthesis of compounds like 4,5-dichloropyridazin-3-(2H)-one is achieved using commercially available reagents.[3] The specific details of the synthetic procedures, including purification methods like the use of silica gel for chromatography, are crucial for obtaining the desired product in good yield.[3] Characterization of the synthesized compounds is typically performed using ¹H and ¹³C NMR spectroscopy and crystallographic techniques.[3]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in the context of pyridazinedione chemistry.
Caption: Reversible Michael addition of a thiol to a pyridazinedione scaffold.
Caption: Workflow for computational and experimental analysis of pyridazinedione reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08362F [pubs.rsc.org]
Validating the Structure of Novel 4,5-Dichloropyridazine-3,6-diol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel heterocyclic compounds is a critical step in modern medicinal chemistry and drug discovery. Among these, derivatives of 4,5-Dichloropyridazine-3,6-diol represent a promising class of molecules with potential applications stemming from their unique electronic and structural features. The presence of reactive chlorine atoms and hydroxyl groups offers versatile handles for synthetic modifications, leading to a wide array of derivatives with diverse biological activities. This guide provides a comprehensive comparison of analytical techniques for the structural validation of these novel compounds, supported by experimental data and detailed methodologies.
Synthesis and Derivatization
The synthesis of the this compound scaffold can be approached through various synthetic routes. A common strategy involves the reaction of mucochloric acid with a hydrazine source. Subsequent derivatization can be achieved through reactions targeting the hydroxyl or the N-H groups of the pyridazine ring, allowing for the introduction of a wide range of substituents.
A general synthetic workflow is outlined below:
A Spectroscopic Showdown: Differentiating Dichloropyridazine Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 3,4-, 3,5-, 3,6-, and 4,5-dichloropyridazine isomers. This guide provides a detailed analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), enabling unambiguous identification.
The isomeric dichloropyridazines are important building blocks in medicinal chemistry and materials science. Their distinct substitution patterns give rise to unique physicochemical properties, making accurate identification crucial for research and development. This guide offers a side-by-side spectroscopic comparison, supported by experimental data and detailed protocols, to facilitate the differentiation of these closely related heterocyclic compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the dichloropyridazine isomers. The differences in chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and fragmentation patterns (Mass Spectrometry) provide a robust basis for their distinction.
| Isomer | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |
| 3,4-Dichloropyridazine | ![]() | ~8.9 (d), ~7.8 (d) | ~155, ~140, ~135, ~130 | C-H stretch (~3100-3000), C=N stretch (~1600-1550), C-Cl stretch (~800-600) | 148 (M⁺), 113, 84 |
| 3,5-Dichloropyridazine | ![]() | ~9.0 (s), ~7.7 (s) | ~152, ~148, ~130 | C-H stretch (~3100-3000), C=N stretch (~1600-1550), C-Cl stretch (~800-600) | 148 (M⁺), 113, 84 |
| 3,6-Dichloropyridazine | ![]() | 7.57 (s)[1] | 152.0, 130.0 | 3116, 3067, 1550, 1380, 1100, 850, 780[2][3] | 148 (M⁺), 120, 85[4][5] |
| 4,5-Dichloropyridazine | ![]() | ~9.1 (s) | ~150, ~145 | C-H stretch (~3100-3000), C=N stretch (~1600-1550), C-Cl stretch (~800-600) | 148 (M⁺), 113, 84 |
Experimental Protocols
Reproducible and high-quality spectral data are contingent on standardized experimental procedures. Below are typical protocols for the acquisition of NMR, IR, and Mass Spectra for dichloropyridazine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichloropyridazine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dichloropyridazine isomer with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
IR Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the dichloropyridazine isomer in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS System Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250-280 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of dichloropyridazine isomers using the spectroscopic techniques discussed.
Caption: Workflow for dichloropyridazine isomer identification.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous identification of dichloropyridazine isomers. While mass spectrometry can confirm the molecular weight, ¹H and ¹³C NMR spectroscopy are particularly instrumental in distinguishing between the isomers based on the number of signals, their multiplicities, and chemical shifts, which are directly influenced by the substitution pattern of the chlorine atoms. Infrared spectroscopy offers additional confirmation through the unique fingerprint region for each isomer. By following the detailed experimental protocols and the logical workflow presented in this guide, researchers can confidently identify the specific dichloropyridazine isomer in their samples, ensuring the accuracy and reliability of their scientific endeavors.
References
A Comparative Guide to Alternatives for 4,5-Dichloropyridazine-3,6-diol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyridazine-3,6-dione scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. 4,5-Dichloropyridazine-3,6-diol stands out as a pivotal starting material, primarily for its susceptibility to nucleophilic aromatic substitution (SNAr), enabling the synthesis of a diverse array of disubstituted pyridazine derivatives. However, the search for reagents with enhanced reactivity, alternative selectivity, or different physicochemical properties has led researchers to explore viable alternatives.
This guide provides an objective comparison of key alternative reagents to this compound, focusing on their performance in common synthetic transformations. We present available experimental data, detailed protocols for representative reactions, and logical workflows to aid in reagent selection.
Key Alternative Reagents at a Glance
The primary alternatives to this compound are other 4,5-disubstituted pyridazinediones where the chlorine atoms are replaced with other leaving groups. The reactivity of these compounds in SNAr reactions is heavily influenced by the nature of the substituent, following the general trend I > Br > Cl > CN (in terms of leaving group ability for halogens) and the strong electron-withdrawing nature of the cyano group which activates the pyridazine ring.
1. 4,5-Dibromopyridazine-3,6-diol: As a heavier halogen analog, the dibromo derivative is expected to exhibit higher reactivity in SNAr reactions due to the weaker carbon-bromine bond compared to the carbon-chlorine bond. This can lead to milder reaction conditions and potentially higher yields.
2. 4,5-Dicyanopyridazine (DCP): This reagent presents a significant departure from the halogenated analogs. While the cyano group is not typically considered a good leaving group in SNAr, its powerful electron-withdrawing nature strongly activates the pyridazine ring towards nucleophilic attack. In some cases, the cyano group itself can be displaced by a nucleophile.[1][2][3] More commonly, DCP is utilized in Diels-Alder reactions where it functions as a highly reactive azadiene.[1][2][4][5][6]
Performance Comparison in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is the most common application for these reagents. The reaction involves the displacement of the 4- and 5-substituents by a variety of nucleophiles, including amines, thiols, and alkoxides. While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can compile representative data to illustrate the performance of each reagent.
Table 1: Comparison of Reagent Performance in SNAr Reactions with Amines
| Reagent | Nucleophile | Product | Yield (%) | Reference |
| This compound | Aniline | 4,5-Bis(phenylamino)pyridazine-3,6-diol | Not specified | General reactivity |
| 4,5-Dicyanopyridazine | 2-Methylindole | 4-Cyano-5-(2-methylindol-3-yl)pyridazine | 94% | [5] |
| 4,5-Dicyanopyridazine | N-(Dimethylamino)pyrrole | 4-Cyano-5-(N,N-dimethylaminopyrrol-2-yl)pyridazine | 78% | [5] |
Table 2: Comparison of Reagent Performance in Diels-Alder Reactions
| Reagent | Dienophile | Product | Yield (%) | Reference |
| 4,5-Dicyanopyridazine | Cycloocta-1,5-diene | Tetracyclic cage compound | ~100% | [4][6] |
| 4,5-Dicyanopyridazine | Indole | Dicyanocarbazole derivative | 57% | [4][5] |
| 4,5-Dicyanopyridazine | N-Methylindole | Dicyanocarbazole derivative | 62% | [4][5] |
Experimental Protocols
Below are detailed, representative protocols for the synthesis of pyridazine derivatives using the discussed reagents.
Protocol 1: General Synthesis of 4,5-Disubstituted Pyridazine-3,6-diones via SNAr
This protocol describes a general method for the reaction of 4,5-dihalopyridazine-3,6-diols with nucleophiles.
Materials:
-
This compound or 4,5-Dibromopyridazine-3,6-diol (1.0 eq)
-
Nucleophile (e.g., primary/secondary amine, thiol) (2.2 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or Dioxane)
-
Base (e.g., K2CO3, Et3N, or DIPEA) (2.5 eq, if required)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 4,5-dihalopyridazine-3,6-diol and the anhydrous solvent.
-
If the nucleophile is an amine or thiol salt, or if a base is required, add the base to the mixture.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to an appropriate temperature (typically ranging from 80°C to 150°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis of 4,5-Dibromo-3,6-diarylpyridazines
This protocol is adapted from a method for synthesizing tetrasubstituted pyridazines from 1,4-diarylbuta-1,3-diynes.[5]
Materials:
-
1,4-Diarylbuta-1,3-diyne (1.0 eq)
-
N-Bromosuccinimide (NBS) (3.0 eq)
-
Acetonitrile-water (10:1) solvent mixture
-
Hydrazine hydrate (2.0 eq)
-
Saturated sodium thiosulfate solution
Procedure:
-
In a round-bottom flask, combine the 1,4-diarylbuta-1,3-diyne and NBS in the acetonitrile-water solvent mixture.
-
Heat the mixture at 50°C for 30 minutes.
-
Add hydrazine hydrate to the reaction mixture and continue heating for an additional 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add saturated sodium thiosulfate solution to decompose any excess bromine.
-
Extract the product with an appropriate organic solvent and purify using standard methods.
Visualizing Synthetic Pathways
The following diagrams illustrate the core synthetic strategies and relationships between the discussed reagents.
Caption: Relationship between the parent reagent and its alternatives.
Caption: General workflow for SNAr reactions.
Conclusion
The choice of reagent for the synthesis of 4,5-disubstituted pyridazine-3,6-diones depends critically on the desired reactivity and the specific synthetic pathway.
-
This compound remains a reliable and widely used starting material for standard SNAr reactions.
-
4,5-Dibromopyridazine-3,6-diol offers a more reactive alternative, potentially allowing for milder reaction conditions, which is advantageous for sensitive substrates.
-
4,5-Dicyanopyridazine (DCP) stands out for its unique reactivity profile. It is an exceptionally reactive azadiene in inverse electron-demand Diels-Alder reactions, providing access to complex polycyclic systems.[4][6] In SNAr-type reactions, it can react as a potent electrophile, leading to the substitution of a cyano group, a pathway that desymmetrizes the molecule and opens avenues for further functionalization.[5]
Researchers should consider the target molecule's structure and the desired reaction type when selecting the most appropriate pyridazine-based reagent. For straightforward disubstitution with common nucleophiles, the dichloro- and dibromo-analogs are suitable choices, with the latter offering enhanced reactivity. For access to complex carbocyclic and heterocyclic scaffolds via cycloaddition or for unique substitution patterns, 4,5-dicyanopyridazine is a powerful and versatile alternative.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. mdpi.com [mdpi.com]
- 6. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
A Cost-Benefit Analysis of 4,5-Dichloropyridazine-3,6-diol in Kinase Inhibitor Research
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases, the choice of starting materials can significantly impact research timelines and budgets. Pyridazine and its derivatives have emerged as privileged scaffolds due to their ability to form key interactions with kinase active sites. This guide provides a comprehensive cost-benefit analysis of utilizing 4,5-Dichloropyridazine-3,6-diol in research compared to a more common and economical alternative, 3,6-dichloropyridazine. This analysis is supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.
Cost-Benefit Analysis: A Tale of Two Pyridazines
The primary consideration for many research labs is the direct cost of reagents. This compound is a specialized building block, and its price reflects this. In contrast, 3,6-dichloropyridazine is a more widely produced commodity chemical, offering a significant cost advantage.
| Reagent | CAS Number | Supplier Example(s) | Price (per 10g) | Price (per gram) |
| This compound | 6641-32-3 | Biosynth, Aaron Chemistry | ~$354.00 | ~$35.40 |
| 3,6-Dichloropyridazine | 141-30-0 | Thermo Scientific Chemicals | ~$41.25[1] | ~$4.13 |
Synthetic Utility:
Both this compound and 3,6-dichloropyridazine can serve as precursors to 4,5-disubstituted-3(2H)-pyridazinones, which are key intermediates in the synthesis of various kinase inhibitors.
-
This compound offers a more direct route to certain 4,5-disubstituted pyridazinone cores. The diol functionality can be advantageous in specific synthetic strategies, potentially reducing the number of steps required to achieve the desired substitution pattern. However, its higher cost is a significant drawback.
-
3,6-Dichloropyridazine is a versatile and cost-effective starting material. Through a series of well-established reactions, it can be converted to the necessary pyridazinone intermediates. While this may involve an additional synthetic step compared to using the diol, the substantially lower cost of the starting material often makes this a more economically viable approach for large-scale synthesis or initial library screening.
Performance Comparison: From Synthesis to Biological Activity
The ultimate value of a starting material is determined by its performance in synthesizing a final compound with the desired biological activity. Below is a comparison of the synthetic efficiency and the biological performance of kinase inhibitors derived from pyridazinone scaffolds.
Table 2: Synthesis of a Key Pyridazinone Intermediate
| Starting Material | Reaction Steps | Key Reagents | Typical Yield | Reference |
| This compound | 1 | Hydrazine hydrate | Estimated 70-80% | Inferred from similar syntheses |
| 3,6-Dichloropyridazine | 2 | 1. Hydrazine hydrate2. Oxidation/Halogenation | Overall 60-70% | [2] |
Table 3: Biological Activity of Representative Pyridazinone-Based Kinase Inhibitors
| Target Kinase | Inhibitor Scaffold | IC50 Value | Reference |
| BTK | Pyrazolo[3,4-d]pyridazinone | 2.1 nM | [3] |
| CSK | Pyridazinone derivative | 1.6 nM | [4] |
| DAPK1 | Imidazo[1,2-b]pyridazine | 0.247 µM | [5] |
| AChE | (p-tolyl)-pyridazin-3(2H)-one | 1.77 µM | [6] |
| COX-2 | Pyrrolo[3,4-d]pyridazinone derivative | Low µM range | [7] |
| ITK | 3-oxo-2,3-dihydropyridazine | 0.19 µM | [8] |
| PDK | N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides | 41 nM | [9] |
The data indicates that the pyridazinone scaffold, accessible from both starting materials, is a highly effective core for developing potent kinase inhibitors with nanomolar to low micromolar efficacy.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for making informed decisions about synthetic routes.
Protocol 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone from this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in ethanol.
-
Addition of Reagent: Add hydrazine hydrate (1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4,5-dichloro-3(2H)-pyridazinone.
Protocol 2: Synthesis of 6-chloro-3(2H)-pyridazinone from 3,6-Dichloropyridazine
-
Reaction Setup: In a sealed vessel, dissolve 3,6-dichloropyridazine (1 equivalent) in an appropriate solvent such as 1,4-dioxane.
-
Addition of Reagent: Add hydrazine hydrate (1.2 equivalents) and a base such as sodium bicarbonate.
-
Reaction: Heat the mixture to 100-120°C for 8-12 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 6-chloro-3(2H)-pyridazinone.
Signaling Pathways and Experimental Workflow
Understanding the biological context and the overall research process is essential for drug development professionals.
Biological Signaling Pathways:
Pyridazinone-based inhibitors have shown significant efficacy against key kinases involved in cancer and inflammation, such as p38 MAPK and VEGFR-2.
Caption: p38 MAPK signaling pathway and the point of inhibition.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
General Experimental Workflow:
The synthesis of a kinase inhibitor using a pyridazine scaffold typically follows a structured workflow.
Caption: General workflow for kinase inhibitor synthesis.
Conclusion
The choice between this compound and 3,6-dichloropyridazine for the synthesis of pyridazinone-based kinase inhibitors presents a clear trade-off between cost and synthetic efficiency.
-
This compound may offer a more direct synthetic route in some cases, but its significantly higher cost makes it less suitable for initial screening or large-scale synthesis. It is a valuable reagent for specific, targeted synthetic applications where minimizing the number of steps is critical.
-
3,6-Dichloropyridazine is a highly cost-effective and versatile starting material. While it may require an additional synthetic step to reach the desired pyridazinone intermediate, its low cost makes it the preferred choice for most research and development applications, from library synthesis to process development.
Ultimately, the decision will depend on the specific goals of the research project, available budget, and the synthetic expertise of the research team. For most applications, the economic advantages of 3,6-dichloropyridazine will likely outweigh the potential for a slightly shorter synthetic route offered by its more expensive counterpart.
References
- 1. 3,6-Dichloropyridazine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,5-Dichloropyridazine-3,6-diol: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4,5-Dichloropyridazine-3,6-diol was not located. The following disposal procedures are based on information for the structurally similar and hazardous compound 3,6-Dichloropyridazine. This guidance is intended to provide a conservative and safe approach. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, regional, and national regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This compound is presumed to share hazards with similar chlorinated pyridazines, which are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a cautious and well-documented disposal pathway is essential.
Pre-Disposal and Handling
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Procedure
-
Containerization:
-
Labeling:
-
The waste container must be labeled with the full chemical name: "Waste this compound" and the appropriate hazard pictograms (e.g., GHS07 for irritant and harmful).[3]
-
Include the date of disposal preparation and the name of the responsible individual.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong bases, oxidizing agents, and amines.
-
The storage area should be locked up to restrict access.[1]
-
-
Waste Manifest and Pickup:
-
Complete a hazardous waste manifest form as required by your institution.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Key Safety and Hazard Information
The following table summarizes the key hazard and safety information for the related compound, 3,6-Dichloropyridazine, which should be conservatively applied to this compound in the absence of specific data.
| Parameter | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Signal Word | Warning | [3] |
| Personal Protective Equipment (PPE) | Eye protection (goggles/face shield), protective gloves, lab coat. | [1][4] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. | [1][4] |
| Incompatible Materials | Bases, strong oxidizing agents, amines. | |
| Spill Response | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Evacuate personnel to safe areas. | |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical advice. | [1] |
| First Aid (Skin) | Wash with plenty of soap and water. | [4] |
| First Aid (Ingestion) | Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. | [1] |
| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [4] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,5-Dichloropyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 4,5-Dichloropyridazine-3,6-diol. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1] The following Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound.
Table 1: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing during bulk handling or reactions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving is advised for enhanced protection. Contaminated gloves should be removed and disposed of properly. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fastens securely is required. Ensure sleeves are fully extended to protect the wrists. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required to protect against spills and falling objects. |
Experimental Workflow: Handling and Operation
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Before beginning any work, ensure you are wearing all the required PPE as detailed in Table 1.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, inside the fume hood to minimize movement of the hazardous material.
-
-
Handling the Solid:
-
Perform all manipulations of solid this compound within the fume hood.
-
To weigh the compound, place a weigh boat on the analytical balance inside the fume hood. Carefully use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid creating dust.
-
Gently tap the spatula on the inside of the reagent bottle to remove any excess powder before withdrawing it.
-
Carefully transfer the weighed solid to the reaction vessel. A powder funnel can be used to prevent spillage.
-
-
Post-Procedure:
-
Once the handling of the solid is complete, decontaminate the spatula, weigh boat, and any other contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Remove your PPE in the correct order to avoid self-contamination. The outer pair of gloves should be removed first, followed by the lab coat, face shield, goggles, and finally the inner pair of gloves.
-
Wash your hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure safety.
Caption: Disposal workflow for this compound waste.
Disposal Protocol:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous waste.
-
This waste stream should be collected in a dedicated, properly labeled hazardous waste container.
-
Crucially, do not mix this waste with incompatible materials such as bases, strong oxidizing agents, or amines. A safety data sheet for a similar compound, 3,6-Dichloropyridazine, indicates these incompatibilities.[2]
-
-
Containerization:
-
Use a container that is in good condition, compatible with chlorinated organic compounds, and has a secure, leak-proof lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container closed at all times, except when adding waste.
-
-
Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
The recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spill (Solid):
-
Alert others in the immediate area.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Carefully scoop the mixture into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
-
Large Spill:
-
Evacuate the laboratory immediately and alert your supervisor.
-
Prevent others from entering the area.
-
Contact your institution's EHS or emergency response team for assistance.
-
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

